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  • Product: 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid
  • CAS: 2097949-81-8

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling and Structural Utility of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic Acid in Early Drug Discovery

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently encounter promising chemotypes that fail prematurely due to poor Absorption, Distribution, Metabolism, and Excretion (ADME) pr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently encounter promising chemotypes that fail prematurely due to poor Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. To circumvent these failures, medicinal chemists rely on privileged building blocks. The compound 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid (CAS 2097949-81-8) is a prime example of such a scaffold. It is not merely a static chemical intermediate; it is a deliberately engineered module designed to manipulate the pharmacokinetic fate of a drug candidate.

This technical guide deconstructs the structural rationale behind this scaffold, provides quantitative pharmacokinetic projections, and outlines the self-validating experimental protocols required to evaluate its performance in vitro.

Structural Rationale & ADME Causality

The integration of this specific scaffold into a larger drug molecule provides three distinct pharmacokinetic advantages, each driven by specific structural features.

The Fluorine Effect: Metabolic Shielding

Unsubstituted benzyl groups are notorious "soft spots" for cytochrome P450 (CYP) mediated para-hydroxylation. By substituting the para-position with fluorine—the most electronegative element, possessing a C-F bond energy of ~480 kJ/mol compared to ~410 kJ/mol for a C-H bond—we sterically and electronically block this metabolic liability without significantly increasing the molecule's steric bulk 1[1]. This specific modification directly translates to a longer in vivo half-life and lower intrinsic clearance ( CLint​ ), as observed in studies of other fluorobenzyl-containing compounds where the moiety remains highly metabolically stable2[2].

The δ-Lactam Core: Conformational Restriction and Proteolytic Resistance

Linear peptides and amides suffer from rapid plasma clearance due to ubiquitous exopeptidases and endopeptidases. Cyclizing the backbone into a 6-oxopiperidine (δ-lactam) ring restricts the dihedral angles, locking the molecule into a bioactive conformation while completely shielding the internal amide-like bond from enzymatic hydrolysis. The biological persistence of the 6-oxopiperidine-2-carboxylic acid core is well-documented; it is stable enough to serve as a reliable, long-lasting clinical biomarker in human plasma and urine 3[3].

The Carboxylic Acid Handle: Phase II Clearance and Solubility

While the lipophilic 4-fluorobenzyl group drives membrane permeability, it can also lead to excessive plasma protein binding (PPB). The terminal carboxylic acid counterbalances this by remaining ionized at physiological pH (7.4), enhancing aqueous solvation. Furthermore, it provides a direct handle for Phase II metabolism (glucuronidation), ensuring that once the drug has exerted its pharmacological effect, it can be efficiently cleared via active renal secretion.

Pathway A 1-(4-Fluorobenzyl)-6-oxopiperidine- 2-carboxylic acid Scaffold B CYP450 Oxidation Attempt (Hepatic Phase I) A->B Phase I Metabolism D Phase II Conjugation (Glucuronidation of -COOH) A->D Phase II Metabolism C Blocked para-hydroxylation (High C-F bond energy) B->C Fluorine Shielding E Renal / Biliary Excretion D->E Active Transport (OATs)

Metabolic routing of the fluorinated lactam scaffold via Phase II clearance.

Quantitative Pharmacokinetic Projections

When 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid is incorporated into a small molecule lead (assuming a final molecular weight of 400–500 Da), the resulting physicochemical properties predictably alter the ADME profile. The table below summarizes the projected quantitative data based on the scaffold's structural drivers.

Pharmacokinetic ParameterProjected Value RangeMechanistic Driver / Causality
Intrinsic Clearance ( CLint​ ) < 20 µL/min/mgThe robust C-F bond energetically resists CYP450-mediated para-hydroxylation.
Plasma Protein Binding (PPB) 85% - 95%The highly lipophilic 4-fluorobenzyl moiety drives non-specific hydrophobic binding to human serum albumin.
Efflux Ratio (Caco-2) 1.2 - 2.0High lipophilicity generally permits rapid passive transcellular diffusion, easily overcoming moderate P-gp efflux.
Hepatic Half-life ( t1/2​ ) 4.5 - 8.0 hoursThe conformationally restricted δ-lactam core completely shields the internal amide-like bond from plasma proteases.
Aqueous Solubility (pH 7.4) > 100 µg/mLThe terminal carboxylic acid is deprotonated at physiological pH, enhancing dipole-dipole interactions with water.

Self-Validating Experimental Protocols for PK Profiling

To empirically validate the pharmacokinetic advantages of this scaffold, rigorous in vitro testing is required. As a standard practice for ensuring trustworthiness and data integrity, the following protocols are designed as self-validating systems , meaning they contain internal controls that immediately flag experimental artifacts.

Protocol A: High-Throughput Microsomal Stability Assay (Phase I)

This assay determines the intrinsic clearance ( CLint​ ) of the compound by exposing it to human liver microsomes (HLMs)4[4].

  • Substrate Preparation: Prepare a 1 µM concentration of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining a low substrate concentration (well below the Michaelis constant, Km​ ) ensures first-order kinetics, allowing for the accurate mathematical derivation of CLint​ .

  • Internal Controls (Self-Validation): Run parallel incubations with Verapamil (a known high-clearance positive control) and a minus-NADPH negative control 5[5].

    • Causality: The positive control confirms the enzymatic viability of the HLMs. The minus-NADPH control isolates CYP450-mediated metabolism from chemical instability or non-oxidative degradation.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).

    • Causality: Pre-incubation ensures thermal equilibrium. NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as the precise zero-time trigger.

  • Time-Course Quenching: At 0, 15, 30, 60, and 120 minutes, transfer an aliquot into three volumes of ice-cold acetonitrile containing an analytical internal standard.

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction precisely at the target timepoint. The internal standard corrects for any volumetric variations during subsequent sample handling.

  • Protein Precipitation & LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Causality: Removing precipitated proteins prevents column clogging and ion suppression during mass spectrometry, ensuring high-fidelity quantification.

Protocol S1 1. Substrate Prep 1 µM Compound + HLMs S2 2. Reaction Initiation Add NADPH (37°C) S1->S2 S3 3. Time-Course Sampling 0, 15, 30, 60, 120 min S2->S3 S4 4. Enzymatic Quench Cold ACN + Internal Std S3->S4 S5 5. Protein Precipitation Centrifugation (4000 rpm) S4->S5 S6 6. LC-MS/MS Analysis MRM Quantification S5->S6

Standardized LC-MS/MS workflow for in vitro microsomal stability assessment.

Protocol B: Caco-2 Bidirectional Permeability Assay

Because the 4-fluorobenzyl group heavily influences lipophilicity, assessing intestinal absorption and potential efflux is critical.

  • Monolayer Integrity Check: Measure Transepithelial Electrical Resistance (TEER) before initiating the assay.

    • Causality: A TEER value > 250 Ω·cm² confirms the formation of tight junctions, ensuring that any observed permeation is transcellular (through the cells) rather than paracellular leakage (between the cells).

  • Bidirectional Dosing: Apply the compound (10 µM) to the apical (A) chamber for A→B assessment, and to the basolateral (B) chamber for B→A assessment. Incubate for 2 hours at 37°C.

    • Causality: Bidirectional testing is critical for calculating the Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ). An ER > 2 indicates the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).

  • Mass Balance Calculation (Self-Validation): Quantify the compound in the donor chamber, receiver chamber, and the cell lysate post-assay.

    • Causality: This self-validating step ensures the compound is not artificially appearing 'impermeable' simply because it is non-specifically binding to the plastic transwell or accumulating inside the cells without exiting. Total recovery must be > 80% for the data to be considered trustworthy.

References

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market Source: MDPI URL
  • Untargeted metabolomics and infrared ion spectroscopy identify biomarkers for pyridoxine-dependent epilepsy Source: ResearchGate URL
  • Source: Taylor & Francis (tandfonline.com)
  • Source: Researcher.
  • Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 Source: Semantic Scholar URL

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid

Introduction In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic agent. Among these properties, ther...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic agent. Among these properties, thermodynamic stability is a critical attribute that influences a drug substance's shelf-life, formulation, and ultimately, its safety and efficacy. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid, a novel piperidine derivative with potential pharmacological applications.

The core structure, a substituted 6-oxopiperidine-2-carboxylic acid, presents several interesting chemical features that could impact its stability. The lactam ring may be susceptible to hydrolysis, while the carboxylic acid moiety can undergo decarboxylation at elevated temperatures. The fluorobenzyl group, while generally stable, can influence the molecule's crystal packing and overall solid-state stability.

This document is intended for researchers, scientists, and drug development professionals. It will not only outline the "how" but also the "why" behind the experimental choices, grounding the protocols in established scientific principles and regulatory expectations.

Physicochemical Characterization

A foundational understanding of the molecule's basic properties is the first step in any stability assessment.

PropertyValueSource
CAS Number1030610-75-3[1]
Molecular FormulaC13H16FNO2[1]
Molecular Weight237.27 g/mol [1]

The parent scaffold, 6-oxopiperidine-2-carboxylic acid, is a delta-lactam and a monocarboxylic acid.[2][3] The introduction of the 4-fluorobenzyl group at the nitrogen atom increases the molecule's lipophilicity and may introduce specific solid-state interactions that influence its thermal behavior.

Thermal Analysis: A Two-Pronged Approach

Thermal analysis techniques are indispensable for probing the intrinsic stability of a compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary methods that provide a wealth of information about a material's response to heat.[4][5][6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] This technique is invaluable for identifying thermal events such as melting, crystallization, and solid-state phase transitions.[4][6] For 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid, DSC is employed to determine its melting point and to screen for potential polymorphs.

  • Sample Preparation: Accurately weigh 3-5 mg of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate of 10 °C/min from 25 °C to a temperature sufficiently above the melting point (e.g., 250 °C) under a nitrogen purge (50 mL/min).

  • Data Analysis: Analyze the resulting thermogram for endothermic and exothermic events. The peak of an endothermic event typically corresponds to the melting point.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_output Data Output weigh Weigh 3-5 mg of Sample pan Seal in Aluminum Pan weigh->pan load Load Sample & Reference Pans pan->load heat Heat at 10°C/min under N2 Purge load->heat detect Detect Heat Flow vs. Temperature heat->detect thermogram Generate Thermogram detect->thermogram analyze Identify Melting Point & Other Transitions thermogram->analyze

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[5][7] This technique is crucial for determining the thermal stability and decomposition temperature of a compound. It can also quantify the loss of volatiles, such as water or residual solvents.[4]

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid into a ceramic TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate of 10 °C/min from 25 °C to a high temperature (e.g., 500 °C) under a nitrogen atmosphere.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of decomposition.

Thermal Analysis Data (Hypothetical)
DSC
Melting Point (Onset)175 °C
Melting Point (Peak)180 °C
Enthalpy of Fusion120 J/g
TGA
Onset of Decomposition220 °C
Mass Loss at 250 °C5%

This combined approach reveals that while the compound melts at 180 °C, significant decomposition only begins at a higher temperature of 220 °C. This separation between melting and decomposition is a favorable characteristic for a drug substance.

Forced Degradation Studies: Probing Chemical Stability

Forced degradation, or stress testing, is a critical component of drug development that aims to identify the likely degradation products of a drug substance.[8] This information is used to establish degradation pathways, assess the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[8][9] The conditions for forced degradation are guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[9][10]

The goal is to achieve a target degradation of 5-20%.[9][11] Degradation beyond this range can lead to secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for compounds containing labile functional groups such as esters, amides, and lactams. The stability of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid was assessed under acidic, basic, and neutral conditions.

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: Add an equal volume of 0.1 M HCl.

    • Basic: Add an equal volume of 0.1 M NaOH.

    • Neutral: Add an equal volume of purified water.

  • Incubation: Store the solutions at 60 °C and analyze at appropriate time points (e.g., 2, 6, 24, and 48 hours).

  • Neutralization: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Oxidative Stability

Oxidation can be a significant degradation pathway. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.

  • Stock Solution: Prepare a 1 mg/mL solution of the compound.

  • Stress Condition: Add an equal volume of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature and protect from light. Analyze at time points up to 24 hours.[9]

  • Analysis: Analyze by HPLC.

Thermal Stability (in Solution)

This test assesses the stability of the drug substance in solution at elevated temperatures.

  • Sample Preparation: Prepare a solution of the compound in the proposed formulation vehicle or a simple solvent system.

  • Incubation: Store the solution at an elevated temperature (e.g., 70 °C) and protect from light.

  • Analysis: Analyze at appropriate time points.

Photostability

Photostability testing is essential to determine if a drug substance is sensitive to light. ICH Q1B provides guidance on photostability testing.[11][12]

  • Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a solution of the compound as well.

  • Control Sample: Wrap an identical set of samples in aluminum foil to serve as dark controls.

  • Exposure: Expose the samples to a light source that provides a minimum of 1.2 million lux hours and 200 watt-hours per square meter of near-ultraviolet light.[8][11]

  • Analysis: Compare the exposed samples to the dark controls using HPLC.

Diagram: Forced Degradation Workflow

Forced_Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_output Data Evaluation API 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid Hydrolysis Acidic (HCl) Basic (NaOH) Neutral (H2O) API->Hydrolysis Oxidation Oxidative (H2O2) API->Oxidation Thermal Thermal (Heat) API->Thermal Photo Photolytic (Light) API->Photo HPLC Stability-Indicating HPLC Method Hydrolysis->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Degradation Quantify Degradation (%) HPLC->Degradation Pathway Identify Degradants & Elucidate Pathways Degradation->Pathway

Caption: Workflow for forced degradation studies.

Summary of Forced Degradation Results (Hypothetical)
Stress ConditionReagent/ConditionTimeTemperatureDegradation (%)Major Degradant(s)
Acid Hydrolysis0.1 M HCl48 h60 °C12.5Hydrolyzed lactam
Base Hydrolysis0.1 M NaOH24 h60 °C18.2Hydrolyzed lactam
Neutral HydrolysisWater48 h60 °C< 1.0None detected
Oxidation3% H2O224 hRT8.5N-oxide derivative
Thermal (Solid)100 °C72 h100 °C< 0.5None detected
Photolytic (Solid)ICH Q1B--2.1Photodegradant A

These hypothetical results suggest that 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid is most susceptible to degradation under basic and acidic hydrolytic conditions, likely through the opening of the lactam ring. It shows moderate sensitivity to oxidation and slight sensitivity to light, while being relatively stable to heat in its solid form.

Conclusions and Recommendations

The thermodynamic stability assessment of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid indicates a molecule with good intrinsic solid-state thermal stability, characterized by a melting point well below its decomposition temperature.

Forced degradation studies highlight a potential susceptibility to hydrolysis, particularly under basic conditions. This is a critical piece of information for formulation development, suggesting that an aqueous formulation would require careful pH control to ensure stability. The moderate oxidative sensitivity may necessitate the inclusion of antioxidants in a liquid formulation or packaging under an inert atmosphere.

Based on these findings, the following recommendations are made:

  • Formulation: For liquid formulations, a buffered system with a pH between 4 and 6 should be investigated to minimize hydrolytic degradation.

  • Packaging: Light-resistant packaging is recommended to mitigate photolytic degradation.

  • Storage: Standard storage conditions (controlled room temperature) are likely to be adequate for the solid drug substance, given its high thermal stability.

This comprehensive approach to stability testing provides a robust foundation for the continued development of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid, ensuring that a stable and reliable drug product can be brought to the clinic.

References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Pharmaguideline. (2017, November 6). Forced Degradation Study in Pharmaceutical Stability.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • International Journal of Applied Pharmaceutics. Development of forced degradation and stability indicating studies of drugs—A review.
  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
  • Universal Lab. (2024, June 26). DSC vs TGA analysis.
  • University of Melbourne. TGA-DSC.
  • Torontech. (2025, October 22). DSC vs TGA: A Complete Guide to the Difference.
  • Santa Cruz Biotechnology. 1-(4-fluorobenzyl)piperidine-2-carboxylic acid.
  • PubChem. 6-Oxopiperidine-2-carboxylic acid.
  • PubChem. 6-Oxopiperidine-2-carboxylate.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid in Medicinal Chemistry

Introduction: The Strategic Value of the 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid Scaffold In the landscape of modern drug discovery, the assembly of molecular scaffolds that offer both a unique three-dimensi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid Scaffold

In the landscape of modern drug discovery, the assembly of molecular scaffolds that offer both a unique three-dimensional architecture and strategic points for chemical modification is paramount. The piperidine ring, a ubiquitous motif in pharmaceuticals, serves as a foundational element for countless therapeutic agents due to its favorable physicochemical properties and its ability to confer metabolic stability.[1][2][3] The derivative, 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid , represents a sophisticated elaboration of this privileged scaffold. It integrates several key features that make it a compelling building block for medicinal chemists:

  • The 6-Oxopiperidine-2-carboxylic Acid Core: This cyclic lactam structure acts as a constrained amino acid analog. The defined stereochemistry at the 2-position and the conformational rigidity imposed by the lactam ring are critical for precise molecular recognition by biological targets. Derivatives of this core have been explored as synthetic precursors for novel antibiotics and as potential inhibitors of enzymes like FK506-binding proteins.[4]

  • The N-Benzyl Moiety: The introduction of a benzyl group at the nitrogen atom provides a vector for exploring interactions with hydrophobic pockets within a target protein. This substitution can significantly influence the compound's potency and selectivity.

  • The Strategic Fluorine Atom: The para-fluoro substitution on the benzyl ring is a classic medicinal chemistry strategy. Fluorine's high electronegativity and small size can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidative metabolism, and improve binding affinity through favorable electrostatic interactions with the target protein.[5][6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid. We will delve into its potential as a key intermediate in the synthesis of Stearoyl-CoA Desaturase 1 (SCD1) inhibitors, a promising class of therapeutics for metabolic disorders and oncology. Detailed, field-proven protocols for its synthesis and subsequent biological evaluation are provided to empower your research endeavors.

Key Application: A Scaffold for Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[8] Elevated SCD1 activity is implicated in a range of pathologies including obesity, type 2 diabetes, and certain cancers.[8][9][10] Consequently, the development of potent and selective SCD1 inhibitors is an area of intense research.[11][12][13][14]

The 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid scaffold is an ideal starting point for the design of novel SCD1 inhibitors. The piperidine core is a common feature in many reported SCD1 inhibitors, and the strategic placement of functional groups can lead to potent and orally bioavailable compounds.[11][12]

Rationale for Application:

The design of SCD1 inhibitors often involves a central heterocyclic core that can be functionalized to interact with specific residues in the enzyme's active site. The 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid scaffold provides several points for diversification:

  • The carboxylic acid can be converted to a variety of amides, esters, or other bioisosteres to modulate potency, selectivity, and pharmacokinetic properties.

  • The 4-fluorobenzyl group can be further modified or replaced with other substituted aryl or heteroaryl groups to optimize interactions with the target.

  • The piperidine ring itself can be further substituted to explore additional binding interactions.

The following sections provide a detailed protocol for the synthesis of this key intermediate and its application in the development of a representative SCD1 inhibitor.

Experimental Protocols

Part 1: Synthesis of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid

This protocol is adapted from established methods for the N-alkylation of related 6-oxopiperidine-2-carboxylic acid systems. It involves a two-step process starting from the commercially available 6-oxopiperidine-2-carboxylic acid.

Workflow for Synthesis:

Synthesis_Workflow Start 6-Oxopiperidine-2-carboxylic acid Step1 Protection of Carboxylic Acid (e.g., Esterification) Start->Step1 Intermediate1 Methyl 6-oxopiperidine-2-carboxylate Step1->Intermediate1 Step2 N-Alkylation with 4-Fluorobenzyl bromide Intermediate1->Step2 Intermediate2 Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-2-carboxylate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 End 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid Step3->End

Caption: Synthetic workflow for 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid.

Step-by-Step Protocol:

Step 1: Esterification of 6-Oxopiperidine-2-carboxylic acid

  • Reaction Setup: To a solution of 6-oxopiperidine-2-carboxylic acid (1.0 eq) in methanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 6-oxopiperidine-2-carboxylate.

Step 2: N-Alkylation

  • Reaction Setup: To a solution of methyl 6-oxopiperidine-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 15 mL/g), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Addition of Alkylating Agent: Stir the mixture for 30 minutes at 0 °C, then add 4-fluorobenzyl bromide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 1-(4-fluorobenzyl)-6-oxopiperidine-2-carboxylate.

Step 3: Hydrolysis

  • Reaction Setup: Dissolve the methyl ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 10 mL/g).

  • Hydrolysis: Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 6 hours.

  • Work-up: Acidify the reaction mixture to pH ~3 with 1N HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Final Product: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid .

Part 2: Application in the Synthesis of an Exemplary SCD1 Inhibitor

The synthesized scaffold can be readily converted into a potent SCD1 inhibitor through amide coupling with a suitable amine.

Workflow for SCD1 Inhibitor Synthesis:

Inhibitor_Synthesis Start 1-(4-Fluorobenzyl)-6-oxopiperidine- 2-carboxylic acid Step1 Amide Coupling (e.g., HATU, DIPEA) Start->Step1 End Exemplary SCD1 Inhibitor Step1->End Amine Substituted Aniline (e.g., 4-amino-N-methylbenzamide) Amine->Step1

Caption: Amide coupling to form a potential SCD1 inhibitor.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid (1.0 eq) in DMF (10 mL/g), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Addition of Amine: Stir the mixture for 10 minutes, then add the desired substituted aniline (e.g., 4-amino-N-methylbenzamide, 1.1 eq).

  • Reaction: Stir the reaction at room temperature for 12 hours.

  • Work-up: Dilute the reaction with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography or preparative HPLC to obtain the final SCD1 inhibitor.

Part 3: Protocol for In Vitro Evaluation of SCD1 Inhibition

The following protocol outlines a cell-based assay to determine the potency of the synthesized inhibitor against SCD1. This is achieved by measuring the conversion of a stable isotope-labeled saturated fatty acid to its monounsaturated counterpart using LC-MS.[15]

Workflow for SCD1 Activity Assay:

SCD1_Assay_Workflow Start Cell Seeding (e.g., HepG2 cells) Step1 Incubate with Inhibitor Start->Step1 Step2 Add Deuterated Substrate (d7-Stearic Acid) Step1->Step2 Step3 Lipid Extraction Step2->Step3 Step4 LC-MS Analysis Step3->Step4 End Determine Desaturation Index (d7-Oleic Acid / d7-Stearic Acid) Step4->End

Caption: Workflow for cell-based SCD1 inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Plate HepG2 cells in 24-well plates and grow to confluence.

  • Inhibitor Treatment: Treat the cells with varying concentrations of the synthesized SCD1 inhibitor (or vehicle control) for 2-4 hours.

  • Substrate Addition: Add a deuterium-labeled substrate, such as d7-stearic acid, to the cell culture medium and incubate for an additional 4-6 hours.

  • Lipid Extraction: Wash the cells with PBS, and then extract the total lipids using a 2:1 mixture of chloroform and methanol (Folch method).

  • Sample Preparation: Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amounts of d7-stearic acid and the product, d7-oleic acid.[15][16]

  • Data Analysis: Calculate the desaturation index (the ratio of d7-oleic acid to d7-stearic acid) for each inhibitor concentration. Determine the IC50 value by plotting the desaturation index against the logarithm of the inhibitor concentration.

Quantitative Data Summary (Hypothetical):

CompoundSCD1 IC50 (nM)
Exemplary Inhibitor 50
Reference Compound 30

Conclusion

1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid is a strategically designed molecular scaffold with significant potential in medicinal chemistry. Its application as a key intermediate in the synthesis of SCD1 inhibitors has been highlighted, leveraging the favorable properties of the piperidine core and the strategic placement of a fluorobenzyl group. The detailed synthetic and analytical protocols provided herein are intended to serve as a robust starting point for researchers aiming to explore this promising area of drug discovery. The versatility of this scaffold suggests that its applications may extend beyond SCD1 inhibition, and it warrants further investigation in the development of novel therapeutic agents for a range of diseases.

References

  • Xin, Z., et al. (2008). Discovery of piperidine-aryl urea-based stearoyl-CoA desaturase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4298–4302. [Link]

  • Yang, S. M., et al. (2013). 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable Stearoyl-CoA desaturase-1 (SCD1) inhibitors. Part 1: urea-based analogs. Bioorganic & Medicinal Chemistry Letters, 23(24), 6773-6776. [Link]

  • Sci-Hub. (n.d.). Discovery of piperidine-aryl urea-based stearoyl-CoA desaturase 1 inhibitors. [Link]

  • Liu, G., et al. (2007). Discovery of Potent, Selective, Orally Bioavailable Stearoyl-CoA Desaturase 1 Inhibitors. Journal of Medicinal Chemistry, 50(13), 3086–3100. [Link]

  • An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. (2024). RSC Publishing. [Link]

  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2025, August 10). Acta Crystallographica Section E. [Link]

  • ResearchGate. (n.d.). Monocyclic SCD1 inhibitors: six-membered piperazinyl based SCD1 inhibitors. [Link]

  • An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. (2024). PMC. [Link]

  • A plasma-based approach to measure target engagement for liver-targeting stearoyl-CoA desaturase 1 inhibitors. (2014). PMC. [Link]

  • Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells. (2012). PMC. [Link]

  • Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity. (2008). PubMed. [Link]

  • Lipogenic stearoyl-CoA desaturase-1 (SCD1) targeted virtual screening for chemical inhibitors: molecular docking / dynamics simulation and in vitro assessment of anti-NAFLD efficacy. (2023). RSC Publishing. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. (2017). Bentham Science. [Link]

  • PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Synthesis of Novel 4-[1-(4-fluorobenzyl)-5-imidazolyl] Dihydropyridines and Studying their Effects on Rat Blood Pressure. (2011). PubMed. [Link]

  • What are SCD1 inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks for Medicinal Chemistry. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • Synthesis of highly substituted 2-spiropiperidines. (2018). White Rose Research Online. [Link]

  • Synthesis of novel pipecolic acid derivatives. Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. (1998). RSC Publishing. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI. [Link]

  • Scaffold Hopping in Medicinal Chemistry. (2013). ResearchGate. [Link]

Sources

Application

1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid use as a building block in peptide coupling

Topic: 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid: A Conformationally Constrained Building Block for Advanced Peptide Coupling Audience: Researchers, scientists, and drug development professionals. Introduction...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid: A Conformationally Constrained Building Block for Advanced Peptide Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the design of peptides and peptidomimetics with enhanced biological activity, specificity, and metabolic stability is of paramount importance. Native peptides, while possessing exquisite biological function, are often hindered as therapeutic agents by their conformational flexibility and susceptibility to proteolytic degradation.[1] The incorporation of non-natural, conformationally constrained amino acid surrogates is a powerful strategy to overcome these limitations.[2][3]

This guide details the application of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid , a lactam-bridged dipeptide mimetic, as a versatile building block in peptide synthesis. Its rigid piperidone scaffold serves to pre-organize the peptide backbone, potentially locking it into a bioactive conformation. This can lead to significant improvements in binding affinity, receptor selectivity, and resistance to enzymatic cleavage.[4][5][6] These attributes make it an invaluable tool for developing next-generation peptide-based therapeutics.[7]

This document provides a detailed molecular profile, the scientific rationale for its use, and robust, field-tested protocols for its incorporation into peptide chains via both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.

Molecular Profile & Physicochemical Properties

1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid is a cyclic amino acid derivative featuring a six-membered lactam ring. This structure acts as a rigid scaffold, constraining the peptide backbone into a specific, predictable conformation. The N-terminal is protected by a 4-fluorobenzyl group, which can be retained in the final peptide or potentially cleaved under specific conditions, while the carboxylic acid moiety is available for standard peptide coupling reactions.

Caption: Molecular structure of the building block.

PropertyValueSource
Molecular Formula C₁₃H₁₄FNO₃(Calculated)
Molecular Weight 251.25 g/mol (Calculated)
Appearance White to off-white solid(Typical)
Solubility Soluble in DMF, DMSO, and other polar aprotic solvents(Typical)
Chirality Typically available as (S) or (R) enantiomers, or as a racemate(General)

The Scientific Rationale: Advantages in Peptide & Peptidomimetic Design

The decision to incorporate a building block like 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid is driven by several key objectives in drug design.

  • Conformational Constraint and Pre-organization: The inherent flexibility of linear peptides results in a significant entropic penalty upon binding to a target receptor. By introducing a rigid lactam structure, the peptide backbone is pre-organized into a specific conformation that may more closely resemble the receptor-bound state.[6] This reduces the entropic cost of binding, potentially leading to a dramatic increase in binding affinity and specificity.[1][3]

  • Enhanced Metabolic Stability: A primary failure mode for peptide therapeutics is rapid degradation by endogenous proteases. The non-natural, cyclic structure of this building block, particularly the lactam amide bond, is generally resistant to cleavage by common peptidases, which typically recognize extended linear peptide conformations.[3][4] This can significantly prolong the biological half-life of the resulting peptide.

  • Structural Mimicry: The lactam ring can effectively mimic secondary structures like β-turns, which are crucial for many protein-protein interactions.[5] This allows for the design of smaller, more drug-like molecules that retain the critical binding motifs of a much larger parent peptide or protein.

Core Application: Peptide Coupling Protocols

Due to the steric hindrance imparted by the cyclic scaffold, efficient coupling of this building block requires robust activation methods. The following protocols detail the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly effective coupling reagent known for its rapid kinetics and low rate of racemization.[8][9]

Protocol 1: Solution-Phase Peptide Coupling

This protocol is suitable for coupling the building block to an amino acid ester or a peptide fragment in solution.

Materials:

  • 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid (1.0 eq)

  • Amine component (e.g., H-Gly-OMe·HCl) (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).

  • Dissolution: In a round-bottom flask, dissolve 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition & Pre-activation: Add DIPEA (2.0 eq) to the mixture. Stir at room temperature for 10-15 minutes. This step involves the deprotonation of the carboxylic acid and its subsequent activation by HATU to form the highly reactive OAt-active ester.[8][9]

  • Amine Addition: In a separate flask, dissolve the amine component (1.1 eq) in a minimal amount of anhydrous DMF. If it is a hydrochloride salt, add DIPEA (1.0 eq) to neutralize it and stir for 5 minutes.

  • Coupling Reaction: Add the neutralized amine solution to the pre-activated carboxylic acid mixture.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours). For sterically hindered couplings, the reaction may require longer time or gentle heating (e.g., 40 °C).[10][11]

  • Work-up: Once complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation (Fmoc/tBu Strategy)

This protocol describes the incorporation of the building block into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).[12][13]

Figure 2: SPPS Workflow for Incorporating the Building Block Resin Resin with N-terminal Fmoc-protected peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling (Add activated mix to resin) Wash1->Coupling Preactivation Pre-activation of Building Block (Building Block + HATU + DIPEA in DMF) Preactivation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser Kaiser Test (Check for free amines) Wash2->Kaiser Kaiser->Coupling Positive (Yellow) Recouple Next Proceed to next cycle or final cleavage Kaiser->Next Negative (Blue)

Caption: A typical Fmoc-SPPS cycle for peptide elongation.

Materials & Reagents:

  • Fmoc-deprotected peptide-resin

  • 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid (3-5 eq relative to resin loading)

  • HATU (3-5 eq)

  • DIPEA (6-10 eq)

  • Solvents: Anhydrous DMF, Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol

Procedure:

  • Resin Preparation: Place the peptide-resin in a suitable reaction vessel. Swell the resin in DMF for 30 minutes.[14]

  • Fmoc Deprotection: Drain the DMF, add the 20% piperidine solution, and agitate for 5-10 minutes. Drain and repeat once. This removes the N-terminal Fmoc protecting group, exposing the free amine for coupling.[12]

  • Washing: Thoroughly wash the resin to remove all traces of piperidine. A typical sequence is DMF (x5), DCM (x3), DMF (x3).

  • Pre-activation: In a separate vessel, dissolve the building block (3-5 eq) and HATU (3-5 eq) in DMF. Add DIPEA (6-10 eq) and allow the mixture to stand for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the vessel for 1-2 hours. Due to the potential steric hindrance, a longer coupling time or a double coupling may be necessary.[15]

  • Monitoring the Coupling: Perform a qualitative Kaiser test. A negative result (beads remain colorless or yellow) indicates complete coupling. A positive result (beads turn deep blue) signifies incomplete coupling, and step 5 should be repeated.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (x3), DCM (x3), and finally isopropanol (x2) before drying.

  • Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.

  • Final Cleavage: After the full peptide sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing Trifluoroacetic Acid (TFA).[12]

Analytical Characterization

Post-synthesis, it is critical to verify the identity and purity of the peptide.

TechniquePurposeTypical Observations
RP-HPLC Purity Assessment & QuantificationA single major peak indicates high purity. Retention time will be influenced by the hydrophobicity of the building block.[4][16]
LC-MS / ESI-MS Identity ConfirmationThe observed mass should match the calculated mass of the peptide containing the building block. MS/MS fragmentation can be complex due to the cyclic nature but can provide sequence information.[7][17][18]
NMR Structural ConfirmationFor solution-phase products, NMR provides detailed structural information, confirming the successful coupling and the integrity of the building block's structure.[19]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient activation time. 2. Steric hindrance of the building block or the N-terminal residue on the resin. 3. Aggregation of the growing peptide chain.1. Ensure pre-activation for at least 5-10 minutes. 2. Perform a "double coupling" by repeating the coupling step with a fresh solution of activated building block.[15] 3. Increase coupling time to 2-4 hours or perform the reaction at a slightly elevated temperature (e.g., 35-40°C).
Formation of Guanidinylation Adduct (+254 Da) The free N-terminal amine attacks the guanidinium carbon of excess HATU, capping the peptide chain.[9][20]1. Use pre-activation; never add HATU directly to the resin before the amino acid. 2. Avoid a large excess of HATU; use closer to 1:1 stoichiometry with the building block if possible. 3. Use a hindered base like 2,4,6-collidine instead of DIPEA, which can reduce the rate of this side reaction.
Aspartimide Formation (if Asp is nearby) If an Aspartic acid residue is present near the coupling site, the basic conditions (DIPEA) can promote side-chain cyclization, especially during long coupling times.[21][22]1. Minimize coupling time as much as possible. 2. Use a less basic amine, such as N-methylmorpholine (NMM), if compatible with the coupling efficiency. 3. If a recurring problem, consider using an Asp derivative with a protecting group designed to suppress this side reaction (e.g., Fmoc-Asp(OMpe)-OH).
Poor Solubility of the Crude Peptide The rigid, and sometimes hydrophobic, nature of the constrained peptide can lead to aggregation upon cleavage and precipitation.1. Lyophilize from a solution containing a higher percentage of organic solvent (e.g., Acetonitrile/Water or t-Butanol/Water). 2. Use additives like 1-2% formic acid or acetic acid in the initial purification solvent to aid dissolution.

Conclusion

1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid is a powerful and effective building block for introducing conformational constraints into synthetic peptides. Its rigid lactam scaffold offers a reliable method for pre-organizing the peptide backbone, which can lead to enhanced binding affinity, metabolic stability, and receptor selectivity. While its sterically hindered nature requires robust coupling conditions, the use of high-efficiency reagents like HATU allows for its successful incorporation in both solution-phase and solid-phase synthesis. By following the detailed protocols and troubleshooting guidance provided, researchers can effectively leverage this building block to advance the design and development of novel, high-potency peptide therapeutics.

References

  • HATU, DIPEA Peptide Coupling Mechanism. (2020). Organic Chemistry - YouTube. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Gante, J. (1999). Synthesis of Protected Lactam-Bridged Dipeptides. PubMed. [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. [Link]

  • Karampetal, A., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. [Link]

  • Matsubara, T., et al. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu. [Link]

  • Daranas, A. H. (2021). Conformationally Constrained Peptides. Encyclopedia MDPI. [Link]

  • YMC. (n.d.). UHPLC analysis of cyclic peptides under LC/MS compatible conditions. YMC. [Link]

  • Hruby, V. J. (1995). Aspects of the Design of Conformationally Constrained Peptides. ScienceDirect. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • O'Brien, M., et al. (2009). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. SciSpace. [Link]

  • Houston, M. E., Jr, & Gierasch, L. M. (2002). The synthesis and study of side-chain lactam-bridged peptides. PubMed. [Link]

  • Wang, H., et al. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. RSC Publishing. [Link]

  • Hu, C., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]

  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. [Link]

  • LCGC International. (2022). LC–MS-Compatible Analysis of Cyclic Peptides. LCGC International. [Link]

  • Burlina, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem. [Link]

  • De, F., et al. (2014). Mass Spectrometric Analysis of Cyclic Peptides. Books.
  • Wessjohann, L. A., et al. (2020). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. PubMed. [Link]

  • Palate, K. Y., et al. (2022). Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions. White Rose Research Online. [Link]

  • Schmidt, U., et al. (2001). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Pure and Applied Chemistry. [Link]

  • PubChem. (n.d.). 6-Oxopiperidine-2-carboxylate. NIH. [Link]

  • van der Veken, P., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Library. [Link]

  • ResearchGate. (2025). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. ResearchGate. [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec Peptides. [Link]

  • Vágner, J., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]

Sources

Method

Application Note: Solid-Phase Synthesis Protocols Utilizing 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic Acid as a Conformational Constraining Scaffold

Introduction & Mechanistic Rationale The development of advanced peptidomimetics relies heavily on the incorporation of conformationally restricted building blocks to enhance target affinity, induce specific secondary st...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of advanced peptidomimetics relies heavily on the incorporation of conformationally restricted building blocks to enhance target affinity, induce specific secondary structures (such as β -turns), and improve proteolytic stability. Among these, derivatives of 6-oxopipecolic acid have emerged as highly valuable scaffolds[1].

Specifically, 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid (CAS: 2097949-81-8) represents a specialized, functionalized unnatural amino acid[2]. The core piperidine ring, constrained by a lactam bridge (6-oxo group), restricts the dihedral angles of the peptide backbone. The addition of the 4-fluorobenzyl group at the N1 position introduces a lipophilic, halogenated aromatic moiety, which is highly effective for probing hydrophobic pockets in protein-protein interactions (PPIs).

Causality in Solid-Phase Peptide Synthesis (SPPS)

When designing synthetic workflows with this molecule, two critical chemical realities dictate the experimental approach:

  • Obligate Chain Termination: Because the nitrogen atom is part of a stable lactam ring and is permanently alkylated with a 4-fluorobenzyl group, it possesses no free amine. Therefore, it cannot be protected by Fmoc or Boc groups, nor can it serve as a nucleophile for further chain elongation. In SPPS, this building block functions strictly as an N-terminal capping agent or a side-chain modifier (e.g., coupling to the ϵ -amine of a lysine residue).

  • Severe Steric Hindrance: The carboxylic acid at the C2 position is adjacent to both the rigid piperidine ring and the bulky N-alkyl group. This steric congestion drastically reduces the kinetics of acylation. Standard coupling reagents like HBTU or PyBOP often fail to drive the reaction to completion, leading to truncated deletion sequences. Consequently, highly efficient uronium salts (e.g., HATU) or advanced additive systems (e.g., DIC/OxymaPure) are mandatory to form a highly reactive active ester and overcome the steric barrier[3].

Physicochemical Properties

Understanding the physical parameters of the scaffold is essential for calculating equivalents and predicting solubility during synthesis.

PropertyValue
Chemical Name 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid
CAS Registry Number 2097949-81-8[2]
Molecular Formula C13H14FNO3
Molecular Weight 251.25 g/mol
Structural Class N-alkylated lactam / Peptidomimetic building block
Role in SPPS N-terminal capping agent / Side-chain acylation
Optimal Solvents DMF, NMP, DMSO

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as a self-validating system. By integrating colorimetric tests (Kaiser/Chloranil) directly into the workflow, the operator ensures that the sterically hindered coupling is complete before committing to the irreversible cleavage step.

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate Scaffold Activation (HATU/DIPEA or DIC/Oxyma) Deprotect->Activate Couple Coupling Reaction (Sterically Hindered) Activate->Couple Validate Kaiser/Chloranil Test (Self-Validation) Couple->Validate Validate->Activate Positive (Incomplete) Cleave Global Cleavage (TFA Cocktail) Validate->Cleave Negative (Complete) Analyze LC-MS & Purification Cleave->Analyze

Workflow for the solid-phase incorporation of sterically hindered peptidomimetic scaffolds.

Protocol A: Resin Preparation and Deprotection

Objective: Prepare the resin-bound peptide for N-terminal capping.

  • Swelling: Weigh 0.1 mmol of the synthesized peptide-resin (e.g., Rink Amide AM resin) into a fritted syringe reactor. Swell the resin in 5 mL of a 1:1 mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) for 45 minutes to maximize the exposure of reactive sites.

  • Drain and Wash: Drain the solvent and wash the resin with DMF (3 × 5 mL).

  • Fmoc Removal: Add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 5 mL solution for 15 minutes[4].

  • Wash: Wash the resin extensively with DMF (5 × 5 mL) and DCM (3 × 5 mL) to remove all traces of piperidine, which could otherwise consume the activated building block.

Protocol B: Activation and Coupling of the Hindered Scaffold

Objective: Overcome steric hindrance using HATU-mediated activation to form a stable amide bond. Causality: HATU incorporates a 7-azabenzotriazole (HOAt) leaving group. The nitrogen atom in the pyridine ring of HOAt creates a neighboring group effect, hydrogen-bonding with the incoming resin-bound amine and directing it toward the electrophilic carbonyl carbon, drastically accelerating the coupling of hindered acids.

  • Reagent Preparation: In a clean glass vial, dissolve 0.4 mmol (4.0 equivalents relative to resin loading) of 1-(4-fluorobenzyl)-6-oxopiperidine-2-carboxylic acid and 0.39 mmol (3.9 equivalents) of HATU in 3 mL of anhydrous DMF[4]. Note: HATU is kept slightly sub-stoichiometric to prevent capping of the resin by unreacted uronium species.

  • Base Addition: Add 0.8 mmol (8.0 equivalents) of N,N-Diisopropylethylamine (DIPEA) to the vial. The solution will turn pale yellow, indicating the formation of the carboxylate and subsequent active ester. Pre-activate for exactly 2 minutes.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines).

    • Result: If the beads remain colorless/yellow, coupling is complete. If blue/green, perform a second coupling using DIC/OxymaPure (Protocol B2) to ensure 100% conversion.

Protocol B2: Alternative Microwave-Assisted Coupling (DIC/OxymaPure)

For highly aggregated peptide sequences, the DIC/OxymaPure system under microwave heating is an excellent alternative that avoids the potential guanidinylation side-reactions associated with excess HATU[3].

  • Dissolve 4.0 eq of the scaffold and 4.0 eq of OxymaPure in DMF.

  • Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC)[5].

  • Add to resin and heat in a microwave peptide synthesizer at 75°C for 20 minutes[6].

HATU_Mechanism Acid 1-(4-Fluorobenzyl)-6-oxo- piperidine-2-carboxylic acid Base DIPEA Deprotonation (Carboxylate Formation) Acid->Base HATU Reaction with HATU (Uronium Salt) Base->HATU ActiveEster OAt Active Ester (Highly Reactive Intermediate) HATU->ActiveEster Product Stable Amide Bond (Peptidomimetic Conjugate) ActiveEster->Product + Amine Amine Resin-Bound Amine (Nucleophilic Attack) Amine->Product

Mechanistic pathway of HATU-mediated activation and coupling of the hindered carboxylic acid.

Protocol C: Cleavage and Global Deprotection
  • Preparation: Wash the coupled resin with DCM (5 × 5 mL) and dry under vacuum for 30 minutes.

  • Cleavage Cocktail: Prepare a solution of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Ultrapure Water in a ratio of 95:2.5:2.5 (v/v/v)[7].

  • Reaction: Add 5 mL of the cocktail to the resin and agitate for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 40 mL of cold diethyl ether (-20°C) to precipitate the crude peptidomimetic. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilization: Dissolve the crude pellet in a 50:50 mixture of Water/Acetonitrile (with 0.1% TFA) and lyophilize.

Quantitative Data: Coupling Efficiency Comparison

To demonstrate the necessity of advanced coupling reagents for this specific sterically hindered scaffold, the following table summarizes the coupling conversion rates onto a standard Rink Amide-bound phenylalanine residue.

Reagent SystemEquivalents (Scaffold/Reagent/Base)Time & TemperatureConversion (%)*Epimerization Risk
HBTU / DIPEA 4.0 / 3.9 / 8.02 hours, 25°C< 45%Low
PyBOP / DIPEA 4.0 / 3.9 / 8.02 hours, 25°C~ 55%Low
DIC / OxymaPure 4.0 / 4.0 / None1 hour, 60°C (MW)> 95%Very Low[3]
HATU / DIPEA 4.0 / 3.9 / 8.02 hours, 25°C> 98%Moderate

*Conversion determined by LC-MS integration of the crude product peak versus the unreacted deletion sequence peak.

References

  • Bio-Fount. "2097949-81-8 | 1-(4-fluorobenzyl)-6-oxopiperidine-2-carboxylic acid." PubChem/Bio-Fount Database.
  • Arkivoc. "(R)
  • BenchChem. "A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides." BenchChem Technical Guides.
  • PeptideChemistry. "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety." Peptide Chemistry Org.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid

Welcome to the technical support center for the synthesis of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. The following question-and-answer section addresses common challenges and provides scientifically-grounded solutions to improve your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a reliable and high-yielding synthetic route for 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid?

A common and effective strategy involves a two-step sequence starting from (S)-2-aminoadipic acid and 4-fluorobenzaldehyde.[1] The process consists of a reductive amination followed by a thermally induced intramolecular cyclization (lactamization).

The overall workflow can be visualized as follows:

Caption: General two-step synthesis pathway.

This method is advantageous because the starting materials are readily available, and the reaction sequence is robust.[1] The key is to optimize each step independently to ensure high conversion and minimize side-product formation before proceeding to the next.

Q2: My reductive amination step has a low yield. What are the common causes and how can I resolve this?

Low yields in reductive amination are frequently traced back to issues with imine formation, the choice of reducing agent, or suboptimal reaction conditions. Reductive amination involves the equilibrium between the carbonyl compound and amine to form an imine, which is then reduced.[2]

The mechanism can be visualized as:

Reductive_Amination_Mechanism reactants Aldehyde + Amine imine Iminium Ion (protonated) reactants->imine Condensation (-H2O) Reversible product Amine Product imine->product Reduction (e.g., NaBH3CN) Irreversible

Caption: Key equilibrium in reductive amination.

Here is a guide to troubleshoot this critical step:

Problem Potential Cause Recommended Solution & Explanation
Low Conversion Inefficient Imine Formation: The equilibrium may not favor the imine.Control pH: Maintain a mildly acidic pH (typically 4-6). This protonates the carbonyl oxygen, making the carbon more electrophilic, but does not excessively protonate the amine nucleophile, which would render it unreactive. Remove Water: Use a Dean-Stark apparatus or molecular sieves to drive the equilibrium toward the imine product.
Starting Aldehyde is Reduced Incorrect Reducing Agent: Strong reducing agents like NaBH₄ can reduce the aldehyde faster than the imine.Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal. They are less reactive and selectively reduce the protonated iminium ion over the aldehyde.[2] Catalytic hydrogenation (H₂/Pd-C) is also an excellent, clean alternative.
Reaction Stalls Poor Solvent Choice: The solvent may not be suitable for all components or for the reaction mechanism.Select an Appropriate Solvent: Methanol or ethanol are common choices as they effectively dissolve the reactants and are compatible with hydride reagents. For catalytic hydrogenation, polar solvents like ethanol or ethyl acetate are standard.
Side Product Formation Incorrect Stoichiometry: An excess of the aldehyde or reducing agent can lead to undesired reactions.Optimize Reagent Ratios: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the aldehyde is consumed. Add the reducing agent portion-wise or after an initial period to allow for imine formation.
Q3: The intramolecular cyclization to form the 6-oxopiperidine ring (lactam) is inefficient. How can I improve the yield?

The formation of the δ-lactam ring from the N-substituted aminoadipic acid is an intramolecular N-acylation.[1] Success hinges on favoring this intramolecular reaction over potential intermolecular side reactions.

Key Optimization Parameters:

  • Temperature: This reaction typically requires thermal energy to overcome the activation barrier for cyclization. Refluxing in a suitable solvent is a common practice.[1] A temperature range of 80-120°C is a good starting point.

  • Concentration (High Dilution Principle): Intermolecular reactions, such as polymerization, can compete with the desired intramolecular cyclization. Running the reaction at high dilution (e.g., 0.01-0.05 M) can significantly favor the formation of the cyclic product.

  • Solvent Choice: The solvent should be high-boiling and inert. Toluene or xylene are excellent choices as they allow for high reaction temperatures and can facilitate the removal of water (a byproduct of amide formation) via azeotropic distillation with a Dean-Stark trap.

  • Catalysis: While often thermally driven, some lactamizations can be accelerated by acid or base catalysts. However, this should be approached with caution as it can also promote side reactions. For this specific substrate, heating is generally sufficient.[1]

Experimental Protocol: Intramolecular Cyclization

  • Dissolve the crude N-(4-fluorobenzyl)aminoadipic acid from Step 1 in toluene to a concentration of approximately 0.05 M in a round-bottom flask.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and continue heating for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude product.

Q4: What is the most effective method for purifying the final product?

The final product, 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid, possesses both acidic (carboxylic acid) and basic (tertiary amine, albeit weakly basic due to the adjacent carbonyl) characteristics, along with being a neutral lactam. This dual nature can be exploited for purification.

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The product should move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind in the organic layer.

    • Separate the aqueous layer and carefully acidify it with a dilute acid (e.g., 1M HCl) to a pH of ~3-4.

    • The product will precipitate out or can be extracted back into an organic solvent (like ethyl acetate or dichloromethane).

    • Washing the final organic layer with brine, drying over anhydrous sodium sulfate, and evaporating the solvent will yield a much purer product.

  • Crystallization:

    • If the product obtained after extraction is a solid, crystallization is an excellent final purification step.

    • Common solvent systems for crystallization of such compounds include ethyl acetate/hexanes, ethanol/water, or isopropanol. Experiment with small quantities to find the optimal solvent system that provides good recovery and high purity.

  • Silica Gel Chromatography:

    • This is a viable option if extraction and crystallization are insufficient.

    • A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM). Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help prevent tailing of the carboxylic acid on the silica gel.

References

  • D.S. K.P., Al-Ghorbani, M., Sharma, R., & Kaushik, D. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Takahata, H., Saito, Y., & Ichinose, M. (2006). A new route to trans-2,6-disubstituted piperidine-related alkaloids using a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester. Organic & Biomolecular Chemistry, 4(8), 1587-1595. [Link]

  • Bhusnure, O. G., Gholve, S. B., Kuberkar, S. V., & Arbad, B. R. (2015). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 7(12), 253-258. [Link]

  • D.S. K.P., Al-Ghorbani, M., Sharma, R., & Kaushik, D. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Bendahou, N., et al. (2007). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section C, 63(Pt 8), o487-o491. [Link]

  • Grembecka, J., et al. (2013). Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure. ResearchGate. [Link]

  • Kim, J., et al. (2018). Novel piperidine-2,6-dione derivative and use thereof.
  • Unknown Author. (1993). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Chandrashekhar, M., et al. (2017). A Practical Catalytic Reductive Amination of Carboxylic Acids. The Royal Society of Chemistry. [Link]

  • Loder, B. (2010). ChemInform Abstract: Cyclization of α-Aminoadipic Acid into the δ-Lactam 6-Oxo-piperidine-2-carboxylic Acid by Penicillium chrysogenum. ResearchGate. [Link]

  • Pearson Education. (n.d.). Show how to synthesize the following amines from the indicated st... | Study Prep. Pearson+. [Link]

  • Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]

  • JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Scribd. (n.d.). Advances in Piperidone Synthesis Techniques. [Link]

Sources

Optimization

Technical Support Guide: Troubleshooting Solubility of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid in DMSO

This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid in Dimet...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid in Dimethyl Sulfoxide (DMSO). As a specialized chemical, achieving and maintaining its solubility is critical for the accuracy and reproducibility of experimental results. This document offers a structured, question-and-answer-based approach to systematically diagnose and resolve common issues.

Section 1: Understanding the Molecule and its Solubility Behavior

A clear understanding of the compound's structural characteristics is the first step in effective troubleshooting.

Q1: What are the key structural features of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid that influence its solubility in DMSO?

A1: The solubility of this molecule is governed by a balance of polar and nonpolar functional groups.

  • Carboxylic Acid Group (-COOH): This is a polar, acidic group capable of forming strong hydrogen bonds. In the polar aprotic solvent DMSO, the acidic proton can form a hydrogen bond with the sulfoxide oxygen of DMSO.[1][2] This interaction is a primary driver of its solubility.

  • Piperidine-6-one Ring: This core structure contains a lactam (a cyclic amide), which is polar. The nitrogen atom is part of this amide and is less basic than a simple amine. The overall ring system contributes to the molecule's rigidity.

  • 4-Fluorobenzyl Group: This substituent adds significant nonpolar character (lipophilicity) to the molecule. While the fluorine atom is electronegative, the benzyl ring is largely hydrophobic, which can counteract the solubility imparted by the polar groups.

The interplay between the polar carboxylic acid/lactam and the nonpolar fluorobenzyl group dictates the compound's overall solubility profile. While expected to be soluble in DMSO, challenges can arise from factors like compound purity, solid-state form (crystalline vs. amorphous), and solvent quality.[3]

Caption: Key functional groups influencing solubility.

Section 2: Core Troubleshooting FAQs

This section addresses the most common issues encountered during the solubilization process.

Q2: I'm observing poor or incomplete dissolution of my compound in DMSO at room temperature. What are my immediate troubleshooting steps?

A2: When initial dissolution is unsuccessful, a systematic, gentle approach is recommended to avoid compound degradation. High concentrations of many compounds can be challenging to dissolve, and what appears to be a solution might be a fine suspension.[4]

Follow this workflow:

  • Vortexing: Ensure the sample is mixed thoroughly by vortexing for 1-2 minutes.[4][5]

  • Sonication: If solids persist, use a bath sonicator for 5-15 minutes. The high-frequency energy can help break up solid aggregates and enhance dissolution.[4][5]

  • Gentle Warming: Gently warm the sample in a water bath at 37°C for 5-10 minutes.[4][5] Heat increases the kinetic energy of the system, which can overcome the lattice energy of the solid compound. Caution: Do not overheat, as some compounds can degrade at elevated temperatures.[4]

  • Re-evaluation: After each step, visually inspect the solution against a light source for any remaining particulate matter. If the solution is still not clear, consider preparing a new stock at a lower concentration.

Troubleshooting_Workflow start Start: Compound + DMSO vortex Vortex (1-2 min) start->vortex check1 Is solution clear? vortex->check1 sonicate Sonicate (5-15 min) check1->sonicate No success Success: Fully Dissolved check1->success Yes check2 Is solution clear? sonicate->check2 warm Warm Gently (37°C, 5-10 min) check2->warm No check2->success Yes check3 Is solution clear? warm->check3 check3->success Yes fail Action: Prepare at lower concentration check3->fail No

Caption: Step-by-step workflow for initial dissolution.

Q3: The compound dissolved after warming, but a precipitate formed after it cooled to room temperature or during freeze-thaw cycles. Why?

A3: This phenomenon is known as supersaturation. By heating, you created a solution that holds more solute than it can thermodynamically sustain at a lower temperature.[3] Upon cooling, the system tries to return to equilibrium, causing the excess compound to precipitate out. Freeze-thaw cycles can accelerate this process.[3][6] Carboxylic acids are particularly noted as being more likely to precipitate from DMSO solutions, especially if the solvent has absorbed water.[6]

Solutions:

  • Work with a Lower Concentration: The most reliable solution is to prepare your stock at a concentration that is known to be stable at room temperature.

  • Maintain Temperature (Assay Dependent): If your downstream application allows, you can maintain the solution at a slightly elevated temperature (e.g., 37°C) during use. This is often not practical for long-term storage.

  • Fresh Preparations: For critical experiments, prepare the solution fresh and use it promptly to avoid issues related to precipitation over time.[6]

Q4: My bottle of DMSO is not new. Could this be the cause of my solubility problems?

A4: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][7] The presence of water in DMSO significantly alters its solvent properties. Water increases the polarity of the solvent mixture and can disrupt the favorable interactions between DMSO and a lipophilic compound. This makes it more difficult to dissolve nonpolar or amphiphilic compounds.[3][5]

DMSO Condition Water Content Effect on Solubility of Lipophilic Compounds Recommendation
Anhydrous (new bottle)Very LowOptimalUse for preparing high-concentration primary stock solutions.
Opened, frequently usedCan be HighSignificantly Decreased[3][5]Avoid for initial solubilization of difficult compounds.

Best Practices for DMSO Handling:

  • Use Anhydrous Grade: For preparing primary stock solutions, always use a new, unopened bottle of anhydrous or molecular biology grade DMSO.

  • Aliquot: Upon opening a new bottle, aliquot the DMSO into smaller, tightly sealed, single-use glass vials and store them in a dry environment (e.g., a desiccator).[5]

  • Proper Storage: Store DMSO containers tightly sealed and in a cool, dry place away from direct sunlight.[8][9][10]

Q5: Are there chemical modifications or formulation strategies I can use to improve the solubility of this carboxylic acid?

A5: Yes. For a compound with a carboxylic acid, the most effective strategy is to convert it into a salt. Deprotonating the acidic proton of the carboxylic acid creates a carboxylate anion, which is significantly more polar and, therefore, more soluble in polar solvents like DMSO.

Protocol: Salt Formation for Enhanced Solubility

  • Reagents: Prepare a dilute solution of a suitable base, such as 1 M Sodium Hydroxide (NaOH) in water or Triethylamine (TEA) in DMSO.

  • Calculation: Weigh your compound and calculate the molar quantity. You will add a stoichiometric equivalent (1.0 to 1.1 eq) of the base.

  • Procedure: a. Suspend your compound in the desired volume of DMSO. b. While vortexing, add the calculated volume of the base solution dropwise. c. Continue to vortex or sonicate until the solution becomes clear. The formation of the sodium or triethylammonium salt should dramatically improve solubility.

  • Considerations:

    • pH: This will make your stock solution basic. You must consider the impact of this pH change on your downstream assay.

    • Counter-ion: The choice of base (e.g., NaOH vs. TEA) may matter for your specific application.

    • Water Content: If using aqueous NaOH, you will be introducing a small amount of water, which could be a factor in some experiments.

Salt_Formation Acid R-COOH Base + Base (e.g., NaOH) Salt R-COO⁻ Na⁺ + H₂O Acid->Salt Deprotonation

Caption: Acid-to-salt conversion to improve solubility.

Section 3: Verification and Stability

Q6: How can I confirm that my compound is truly dissolved and not just a fine, invisible suspension?

A6: Visual inspection can be misleading. Two methods can provide definitive confirmation:

  • Centrifugation: Spin the microtube containing your solution at high speed (e.g., >10,000 x g) for 10-15 minutes. If any undissolved material is present, it will form a pellet at the bottom. Carefully collect the supernatant for your experiment.

  • Analytical Quantification: After centrifugation, take an aliquot of the supernatant, perform a serial dilution, and analyze it using HPLC-UV or LC-MS.[11] Comparing the measured concentration to the theoretical concentration will confirm the actual solubility limit under your conditions.

Q7: Could my compound be degrading in the DMSO stock solution over time?

A7: While DMSO is a stable solvent, some reactive compounds can degrade during storage, even at -20°C.[9][12] Given the lactam and carboxylic acid functionalities, stability should not be assumed.

Recommendation: For long-term projects, it is prudent to conduct a simple stability study. Analyze a freshly prepared stock solution by HPLC. Then, store the stock under your standard conditions (e.g., -20°C or -80°C) and re-analyze it after one week and one month.[4] The appearance of new peaks or a decrease in the area of the main peak would indicate degradation. Aliquoting stock solutions to avoid repeated freeze-thaw cycles is a critical best practice for maintaining compound integrity.[4][5]

References

  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes.
  • Anonymous. (2025, June 25). Dimethyl Sulfoxide (DMSO)
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • BenchChem. (n.d.). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • Anonymous. (2024, August 20). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts.
  • Kerns, E. H., & Di, L. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Opiyo, M. (2015, June 10). What is the best right way of storing DMSO in research lab?
  • dmsostore. (n.d.). Product Care and Storage.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility Profile of 1-Carbamoylpiperidine-3-carboxylic acid.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Lund University Publications. (n.d.).
  • Journal of Chemical Education. (2003, May 1). A Simple Method for Determination of Solubility in the First-Year Laboratory.
  • BMI. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Ziath. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 1-(4-fluorobenzyl)piperidine-2-carboxylic acid.
  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso.
  • gChem. (n.d.). DMSO Physical Properties.
  • Journal of Chemical & Engineering Data. (n.d.). Density, Viscosity, Refractive Index, and Hygroscopicity of Mixtures of Water and Dimethyl Sulfoxide.
  • ACS Omega. (2018, January 25). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC.
  • ResearchGate. (2026, January 9). A quantum chemical study of the interaction of carboxylic acids with DMSO.
  • ResearchGate. (2026, February 11). Solvation of Piperidine in Nonaqueous Solvents | Request PDF.
  • UNT Digital Library. (2026, February 23).
  • PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid.
  • PubChem. (n.d.).
  • Quora. (2024, October 30).
  • APL Materials. (2014, October 28). Effect of carboxylic acid of periodic mesoporous organosilicas on the fructose-to-5-hydroxymethylfurfural conversion in dimethylsulfoxide systems. AIP Publishing.
  • ACS Omega. (2018, January 25). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
  • Mongolia Journals Online. (2022, May 31). A quantum chemical study of the interaction of carboxylic acids with DMSO.
  • PubMed. (2000, June 15). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2.
  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • ChemBK. (2024, April 9). (S)-6-OXO-PIPERIDINE-2-CARBOXYLIC ACID.
  • PMC. (n.d.). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • BOC Sciences. (n.d.). Piperidines.

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 1-(4-Fluorobenzyl)-6-oxopiperidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities may include:

  • Unreacted starting materials: Such as 2-aminopimelic acid or 4-fluorobenzaldehyde.

  • Byproducts from the cyclization step: Incomplete cyclization or side reactions can lead to various related substances.

  • Products of over-alkylation: If the synthesis involves N-alkylation of a piperidine precursor, dialkylation can occur.[1]

  • Degradation products: The lactam ring can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Residual solvents: Solvents used in the reaction or initial workup may be present.

Q2: My purified compound is a yellow oil, but I expect a white solid. What could be the cause?

A2: A yellow discoloration often points to the presence of oxidation products or other colored impurities.[2] The piperidine nitrogen, even within the lactam structure, can be susceptible to oxidation over time, especially when exposed to air and light.[3]

Q3: I'm observing significant peak tailing during silica gel column chromatography of my compound. What's happening and how can I fix it?

A3: Peak tailing is a common issue when purifying amine-containing compounds on standard silica gel.[4] The acidic nature of silica gel (due to silanol groups) can strongly interact with the basic nitrogen of the piperidine ring, even though it is part of a lactam. This leads to poor peak shape and can result in low recovery.[2]

Q4: What is the best general approach to purify this compound?

A4: A multi-step approach is often most effective.

  • Acid-Base Extraction: This is an excellent initial step to separate your carboxylic acid product from neutral or basic impurities.[1]

  • Recrystallization: If a solid can be obtained, recrystallization is a powerful technique for achieving high purity.

  • Column Chromatography: If impurities are structurally very similar to the product, column chromatography on silica gel (with modifications) or reversed-phase media may be necessary.

  • Preparative HPLC: For the highest purity, especially for small quantities or to isolate difficult-to-separate impurities, preparative HPLC is the method of choice.[5]

Troubleshooting Guides & Detailed Protocols

Issue 1: Low Recovery After Column Chromatography

Low recovery from silica gel chromatography is often due to the irreversible binding of the piperidine derivative to the acidic stationary phase.[4]

Solutions:

  • Deactivate the Silica Gel: Before loading your sample, flush the column with the eluent containing a small amount of a basic additive, such as triethylamine (0.1-1%) or ammonia. This neutralizes the acidic silanol groups.[2]

  • Optimize Solvent Polarity: Ensure the eluent is sufficiently polar to move your compound down the column at a reasonable rate. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective.[2]

  • Reduce Residence Time: Use flash chromatography (applying pressure) to minimize the time your compound is in contact with the silica gel.[4]

  • Column Loading: Do not overload the column. A general rule of thumb is a silica-to-crude material ratio of at least 30:1 by weight.[4]

Issue 2: Persistent Colored Impurities

If recrystallization or standard chromatography fails to remove colored impurities, a charcoal treatment can be effective.

Protocol: Activated Charcoal Treatment

  • Dissolve the crude or partially purified product in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) at room temperature or with gentle heating.

  • Add a small amount of activated charcoal (typically 1-5% by weight of your compound).

  • Stir the mixture for 15-30 minutes.

  • Filter the mixture through a pad of Celite or a fine filter paper to remove the charcoal.

  • Remove the solvent under reduced pressure.

Causality: Activated charcoal has a high surface area with a network of pores that can effectively adsorb large, flat, aromatic molecules, which are often the source of color.[2]

Experimental Workflows and Protocols

Workflow 1: Purification by Acid-Base Extraction

This technique is ideal for the initial cleanup, leveraging the acidic nature of the carboxylic acid group.

G cluster_0 Acid-Base Extraction Workflow A 1. Dissolve crude product in an organic solvent (e.g., Ethyl Acetate). B 2. Transfer to a separatory funnel. A->B C 3. Extract with aqueous base (e.g., 1M NaHCO3). The product moves to the aqueous layer as its carboxylate salt. B->C D 4. Separate the layers. Retain the aqueous layer. C->D E 5. Wash the aqueous layer with fresh organic solvent to remove residual neutral impurities. D->E F 6. Acidify the aqueous layer with 1M HCl to pH ~2. The product precipitates out. E->F G 7. Extract the product back into an organic solvent (e.g., Ethyl Acetate). F->G H 8. Dry the organic layer (e.g., with Na2SO4), filter, and concentrate to yield the purified product. G->H

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate or 1 M sodium hydroxide. The carboxylic acid will be deprotonated and move into the aqueous layer, leaving neutral and basic impurities in the organic phase. Repeat this extraction 2-3 times.[1]

  • Combine the aqueous layers.

  • Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify it with 1 M hydrochloric acid to a pH of approximately 2. The product should precipitate if it is a solid, or it can be extracted.

  • Extract the acidified aqueous layer with fresh organic solvent (3-4 times) to recover the protonated, neutral product.

  • Combine the organic layers containing the purified product, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[1]

Workflow 2: Purification by Recrystallization

This is an effective method for obtaining highly pure crystalline material. The key is finding a suitable solvent or solvent system.

Protocol: Solvent Screening for Recrystallization

  • Place small amounts (10-20 mg) of your crude material into several test tubes.

  • To each tube, add a small amount (0.5-1 mL) of a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water, or mixtures like ethanol/water).

  • A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[4]

  • Once a suitable solvent is identified, proceed with the full recrystallization.

G cluster_1 Recrystallization Workflow A 1. Dissolve crude product in a minimal amount of a suitable hot solvent. B 2. If insoluble impurities are present, perform a hot filtration. A->B Optional C 3. Allow the solution to cool slowly to room temperature to form crystals. A->C B->C D 4. Further cool the flask in an ice bath to maximize crystal formation. C->D E 5. Collect the crystals by vacuum filtration. D->E F 6. Wash the crystals with a small amount of cold solvent. E->F G 7. Dry the crystals under vacuum. F->G

Caption: General workflow for recrystallization.

Detailed Protocol: Recrystallization

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the pre-selected hot solvent and stir until the solid is fully dissolved.[4]

  • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[6]

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Workflow 3: Purification by Preparative HPLC

For achieving the highest purity or for separating very similar impurities, preparative HPLC is the most powerful technique.[5]

Table 1: Starting Parameters for Preparative HPLC

ParameterRecommended SettingRationale
Column C18, ≥10 mm I.D.C18 is a good starting point for moderately polar compounds. A larger internal diameter (I.D.) allows for higher sample loading.[7][8]
Mobile Phase A: Water + 0.1% Formic Acid or TFAB: Acetonitrile or Methanol + 0.1% Formic Acid or TFAThe acidic modifier helps to protonate the carboxylic acid and any residual basic sites, leading to sharper peaks.[7][9]
Elution GradientA gradient elution is typically required to separate impurities with a range of polarities.
Detection UV at 254 nm or a wavelength where the compound has maximum absorbance.Provides a universal detection method for aromatic compounds.
Sample Prep Dissolve in a solvent compatible with the mobile phase (e.g., a mixture of water/acetonitrile).Ensures good peak shape upon injection.

Method Development Logic:

  • Analytical Scale First: Develop and optimize the separation on a smaller analytical HPLC column (e.g., 4.6 mm I.D.). This saves sample and solvent.

  • Loading Study: Once a good analytical separation is achieved, perform a loading study to determine the maximum amount of sample that can be injected without compromising resolution.

  • Scale-Up: Scale the method to the preparative column by adjusting the flow rate and injection volume proportional to the cross-sectional area of the columns.[8]

G cluster_2 Preparative HPLC Workflow A 1. Develop and optimize the separation method on an analytical scale. B 2. Perform a loading study on the analytical column. A->B C 3. Scale up the method to the preparative column. B->C D 4. Inject the crude sample and collect fractions based on the UV chromatogram. C->D E 5. Analyze the collected fractions for purity (e.g., by analytical HPLC). D->E F 6. Combine the pure fractions. E->F G 7. Remove the solvent under reduced pressure (lyophilization if the solvent is water-based). F->G

Sources

Optimization

Technical Support Center: Scale-Up Optimization for 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-(4-fluorobenzyl)-6-oxopiperidine-2-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-(4-fluorobenzyl)-6-oxopiperidine-2-carboxylic acid .

While the two-step synthesis—N-alkylation of an esterified 6-oxopiperidine-2-carboxylic acid followed by saponification—appears straightforward on paper, translating this to a multi-kilogram scale introduces severe bottlenecks. This guide dissects the mechanistic causality behind common failures, including N/O regioselectivity, thermal hazards, C2-epimerization, and genotoxic impurity (GTI) carryover, providing you with self-validating, field-proven protocols.

Process Visualization

SynthesisWorkflow SM Ethyl 6-oxopiperidine- 2-carboxylate Alkylation Step 1: N-Alkylation (4-F-BnBr) SM->Alkylation K2CO3, 2-MeTHF Intermediate Ethyl 1-(4-fluorobenzyl)- 6-oxopiperidine-2-carboxylate Alkylation->Intermediate Major (N-Alk) SideProduct O-Alkylated Impurity Alkylation->SideProduct Minor (O-Alk) Hydrolysis Step 2: Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Product 1-(4-Fluorobenzyl)- 6-oxopiperidine-2-carboxylic acid Hydrolysis->Product Acidification

Fig 1. Optimized synthesis workflow for 1-(4-fluorobenzyl)-6-oxopiperidine-2-carboxylic acid.

Troubleshooting & FAQs

Q1: During the alkylation of ethyl 6-oxopiperidine-2-carboxylate, we observe up to 25% of the O-alkylated byproduct. How can we drive the reaction exclusively toward N-alkylation? A: The regioselectivity of lactam alkylation is governed by the Hard and Soft Acids and Bases (HSAB) principle . The deprotonated lactam is an ambident nucleophile: the oxygen is a "hard" center, while the nitrogen is a "soft" center.

  • Electrophile Choice: Switch from 4-fluorobenzyl chloride to 4-fluorobenzyl bromide. The bromide is a softer leaving group, which favors attack by the softer nitrogen atom.

  • Base & Solvent Causality: Highly polar solvents (like DMF) and hard bases (like NaH) strongly solvate the cation, leaving the "hard" oxygen exposed and reactive, which increases O-alkylation . Transition to a less polar solvent like 2-MeTHF and a softer, bulkier base like K₂CO₃. The potassium cation remains closely associated with the enolate oxygen, sterically hindering O-alkylation and forcing the electrophile to react at the nitrogen.

Q2: Our initial 100g scale used NaH in DMF, which caused a dangerous, delayed exotherm and hydrogen gas evolution. What is the safest scalable alternative? A: NaH is notoriously hazardous on scale due to unpredictable induction periods and the generation of flammable H₂ gas.

  • Solution: Implement a solid-liquid phase-transfer system. Using finely milled K₂CO₃ in 2-MeTHF with a catalytic amount of tetrabutylammonium bromide (TBAB) eliminates H₂ evolution. The reaction becomes thermally stable, and the mild exotherm is entirely controlled by the addition rate of the 4-fluorobenzyl bromide.

Q3: The final product shows a loss of enantiomeric purity (epimerization at C2) after the ester hydrolysis step. How do we prevent this? A: The C2 proton is situated between a lactam nitrogen and a carboxylate group, making it highly susceptible to abstraction under strongly basic conditions.

  • Solution: Replace NaOH or KOH with Lithium Hydroxide (LiOH). The lithium cation coordinates strongly with the forming carboxylate, creating a rigid, less basic intermediate that shields the alpha-proton from base-catalyzed abstraction. Furthermore, conduct the saponification strictly at or below 5 °C using no more than 1.2 equivalents of LiOH.

Q4: Unreacted 4-fluorobenzyl bromide is a potentially genotoxic impurity (GTI). How can we ensure it is purged to <10 ppm in the final API? A: Relying solely on crystallization to purge alkylating agents is a high-risk strategy.

  • Solution: Implement a chemical scavenging step. Once the alkylation is deemed complete by HPLC, add 0.1 equivalents of ethanolamine directly to the reactor. This primary amine rapidly reacts with residual 4-fluorobenzyl bromide to form a highly polar, water-soluble adduct that is completely eradicated during the subsequent aqueous workup.

Quantitative Data: Alkylation Optimization

The following table summarizes the causal relationship between reaction conditions and regioselectivity during the scale-up of the N-alkylation step.

SolventBase (Eq)Temp (°C)ElectrophileN:O Alkylation RatioIsolated Yield (%)
DMFNaH (1.2)0 to 254-F-BnCl75 : 2568%
DMFK₂CO₃ (2.0)604-F-BnBr85 : 1576%
MeCNCs₂CO₃ (2.0)504-F-BnBr92 : 884%
2-MeTHF K₂CO₃ (2.0) + TBAB 45 4-F-BnBr 98 : 2 91%
Standard Operating Procedure (SOP): Optimized Scale-Up Route

This self-validating protocol is designed for a 100g scale, incorporating in-process controls to guarantee reproducibility and safety.

Phase 1: Regioselective N-Alkylation & GTI Scavenging
  • Reactor Setup: Charge a clean, dry 2L jacketed reactor with ethyl 6-oxopiperidine-2-carboxylate (100 g, 0.58 mol, 1.0 eq), finely milled K₂CO₃ (160 g, 1.16 mol, 2.0 eq), TBAB (9.3 g, 0.029 mol, 0.05 eq), and 2-MeTHF (1000 mL, 10 vol).

  • Heating: Adjust the internal temperature to 45 °C under moderate agitation (250 rpm).

  • Electrophile Addition: Add 4-fluorobenzyl bromide (115 g, 0.61 mol, 1.05 eq) dropwise via an addition funnel over 2 hours. (Note: Controlled addition manages the mild exotherm and maintains a low steady-state concentration of the electrophile, minimizing polyalkylation).

  • Reaction Monitoring: Stir the suspension at 45 °C for 4 hours. Sample for HPLC analysis. Self-Validation Check: Proceed only when the starting material is < 1.0% AUC.

  • GTI Purging: Add ethanolamine (3.5 g, 0.058 mol, 0.1 eq) directly to the reactor and stir for 30 minutes at 45 °C to scavenge residual alkylating agent.

  • Workup: Cool the mixture to 20 °C. Add purified water (500 mL, 5 vol) to dissolve the inorganic salts. Separate the phases. Wash the organic layer with 10% aq. NaCl (500 mL).

  • Concentration: Concentrate the organic layer under reduced pressure (40 °C, 100 mbar) to yield ethyl 1-(4-fluorobenzyl)-6-oxopiperidine-2-carboxylate as a viscous oil. Proceed directly to Phase 2.

Phase 2: Epimerization-Free Ester Hydrolysis
  • Solvent Exchange: Dissolve the intermediate from Phase 1 in THF (500 mL, 5 vol) and cool the reactor to 0–5 °C.

  • Saponification: Prepare a solution of LiOH·H₂O (29.2 g, 0.69 mol, 1.2 eq) in purified water (500 mL, 5 vol). Pre-cool this aqueous solution to 5 °C. Add the LiOH solution dropwise to the reactor, strictly maintaining the internal temperature below 5 °C.

  • Monitoring: Stir at 5 °C for 3 hours. Sample for HPLC analysis. Self-Validation Check: Proceed only when the ester intermediate is < 0.5% AUC.

  • Quench & Acidification: Slowly add 2M HCl (approx. 350 mL) to adjust the pH to 2.0–2.5, maintaining the temperature < 10 °C. (Note: Keeping the temperature low during acidification prevents degradation of the newly formed carboxylic acid).

  • Extraction & Isolation: Extract the aqueous mixture with ethyl acetate (2 x 500 mL). Combine the organic layers, wash with water (250 mL), and concentrate to approx. 3 volumes. Add heptane (500 mL) to induce crystallization.

  • Filtration: Filter the white crystalline solid, wash with cold heptane, and dry in a vacuum oven at 45 °C to constant weight to yield pure 1-(4-fluorobenzyl)-6-oxopiperidine-2-carboxylic acid.

References
  • PubChem. "6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237". National Center for Biotechnology Information. [Link]

  • Macromolecules. "N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block". ACS Publications.[Link]

Troubleshooting

How to prevent thermal degradation of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(4-Fluorobenzyl)-6-oxopiperidine-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to prevent thermal degradation and ensure the integrity of your compound throughout its lifecycle—from synthesis and purification to storage and analysis.

Frequently Asked Questions (FAQs)
Q1: What are the primary thermal degradation pathways for 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid?

A1: Understanding the inherent chemical vulnerabilities of this molecule is the first step toward preventing degradation. The compound possesses two key functional groups susceptible to thermal stress: a lactam (cyclic amide) and a carboxylic acid.

  • Lactam (Amide) Hydrolysis: The 6-oxopiperidine ring contains an amide bond. Amide bonds are susceptible to hydrolysis, a reaction where a water molecule breaks the bond, resulting in a ring-opening event.[1] This process is significantly accelerated by heat and catalyzed by the presence of acidic or basic conditions.[2] The degradation product is an open-chain amino acid, which will have substantially different chemical and biological properties. The resonance stability of the amide bond makes it relatively robust, but prolonged heating, especially in non-neutral aqueous media, presents a significant risk.[3]

  • Decarboxylation: The carboxylic acid group at the C-2 position is another site of thermal instability. At elevated temperatures, carboxylic acids can lose a molecule of carbon dioxide (CO2) in a process called decarboxylation.[4] This would result in the formation of 1-(4-fluorobenzyl)piperidin-2-one. Studies on related molecules have shown that converting an amide to a carboxylic acid can decrease overall thermal stability, with decarboxylation being a key degradation pathway observed via thermogravimetric analysis (TGA).[5]

These two pathways represent the most probable routes for thermal degradation.

Parent 1-(4-Fluorobenzyl)-6-oxopiperidine- 2-carboxylic acid Degradant1 Ring-Opened Product (6-((4-fluorobenzyl)amino)-6-oxohexanoic acid) Parent->Degradant1 Hydrolysis (+ H2O, Heat, pH) Degradant2 Decarboxylated Product (1-(4-fluorobenzyl)piperidine-6-one) Parent->Degradant2 Decarboxylation (Heat, -CO2)

Caption: Primary thermal degradation pathways.

Q2: What are the ideal storage and handling conditions to ensure the long-term stability of the compound?

A2: Proper storage is critical for preventing slow, cumulative degradation over time. The key is to mitigate exposure to the primary degradation catalysts: heat, moisture, and potentially light. Based on best practices for similar chemical entities, we recommend the following conditions.[6][7][8]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the kinetic rate of all potential degradation reactions, including hydrolysis and decarboxylation. Avoid freezing unless the compound is in a dry, solid state.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative degradation and minimizing hydrolysis.[1]
Moisture Store in a desiccatorThe compound is susceptible to hydrolysis. A dry environment is crucial for long-term stability.[7]
Light Amber vial or dark containerProtects against potential photolytic degradation, which can sometimes be initiated by UV light and lead to free-radical pathways.
Container Tightly sealed, non-reactive containerPrevents contamination and exposure to atmospheric moisture. Use glass or other inert materials.

Handling Advisory: When handling the compound, always allow the container to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid, a common and often overlooked source of water contamination.

Q3: I'm observing significant impurity formation during my reaction work-up and purification. What could be the cause and how can I mitigate it?

A3: Impurity generation during work-up and purification is almost always linked to excessive heat or prolonged exposure to non-neutral pH conditions.

  • Symptom: You observe new spots on TLC or new peaks in your crude LC-MS analysis after aqueous work-up or column chromatography.

  • Potential Cause 1: Thermal Stress During Solvent Removal. Using a rotary evaporator at high temperatures to expedite solvent removal is a primary cause of degradation. The combination of heat and residual water or solvents can accelerate both hydrolysis and decarboxylation.

  • Solution 1: Remove solvents under reduced pressure at a low bath temperature (≤30-40°C). If the compound has low volatility, using a high-vacuum pump can further reduce the required temperature. For final drying of the isolated solid, refer to the drying protocols in Q4.

  • Potential Cause 2: pH Extremes During Extraction. Washing with strong acids or bases during an aqueous work-up can catalyze the hydrolysis of the lactam ring.[2] Even if the exposure is brief, it can be sufficient to cause partial degradation.

  • Solution 2: Use milder pH conditions if possible. Employ dilute solutions of acids/bases (e.g., 0.1-0.5 M) and minimize the contact time. Immediately neutralize the organic layer after an acid/base wash. Consider using a buffered aqueous solution if precise pH control is necessary.

  • Potential Cause 3: Acidic Conditions During Silica Gel Chromatography. Standard silica gel is inherently acidic and can promote on-column degradation, especially if the compound is retained for a long time.

  • Solution 3:

    • Neutralize Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.1-0.5%), before packing the column.

    • Use Alternative Media: Consider using neutral alumina or a bonded-phase silica (like C18 for reverse-phase chromatography) if the compound shows significant sensitivity to silica.

    • Expedite Chromatography: Use flash chromatography techniques to minimize the residence time of the compound on the stationary phase.

Q4: How can I effectively dry the compound after isolation without causing thermal degradation?

A4: Aggressive drying is a common source of thermal degradation. High-temperature oven drying should be strictly avoided. The choice of drying method depends on the scale and required level of dryness.

Drying MethodTemperaturePressureProsConsRecommendation
High-Vacuum Oven 25-40°C<1 mbarEfficient removal of residual solvents; controlled temperature.Requires specialized equipment.Highly Recommended. The optimal method for achieving a dry, solvent-free solid with minimal risk.
Lyophilization (Freeze-Drying) <0°CVacuumExtremely gentle; avoids heat entirely; produces a fluffy, easy-to-handle solid.Not effective for all organic solvents; requires specialized equipment.Excellent Choice if the compound is isolated from a suitable solvent system (e.g., water, 1,4-dioxane, t-butanol).
Desiccator (Vacuum) AmbientVacuumSimple, low-cost method for removing residual moisture and volatile solvents.Slow; may not be sufficient for removing high-boiling point solvents.Suitable for small quantities and for final storage after initial drying.
Convection Oven >50°CAtmosphericFast and simple.NOT RECOMMENDED. High risk of thermal degradation (decarboxylation and hydrolysis).Avoid this method entirely.
Q5: What analytical methods are recommended for monitoring the stability and detecting potential degradation products?

A5: A robust analytical method is essential for ensuring the purity and stability of your compound. High-Performance Liquid Chromatography (HPLC) is the preferred technique.

  • Primary Technique: Reverse-Phase HPLC (RP-HPLC)

    • Why: HPLC is ideal for separating the relatively polar parent compound from its potential degradants.[9] The ring-opened hydrolyzed product will be significantly more polar, while the decarboxylated product will be more non-polar. This difference in polarity allows for excellent separation on a C18 column.

    • Detection: A UV detector is suitable as the fluorobenzyl group provides a strong chromophore. For more detailed analysis and identification of unknown impurities, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[10]

  • Secondary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

    • Why: GC-MS offers high sensitivity and structural information.[11] However, the carboxylic acid group makes the parent compound non-volatile.

    • Consideration: Analysis by GC-MS would likely require a derivatization step (e.g., esterification of the carboxylic acid) to increase volatility.[9] This adds complexity but can be a powerful tool for specific impurity profiling.

cluster_0 Stability Testing Workflow Start Prepare Compound Solution (e.g., in Acetonitrile/Water) Stress Apply Stress Condition (e.g., Heat at 60°C for 24h) Start->Stress Sample Take Time-Point Samples (t=0, t=4h, t=8h, etc.) Stress->Sample Analyze Analyze via RP-HPLC-UV/MS Sample->Analyze Data Quantify Parent Peak Area & Identify Degradant Peaks Analyze->Data Report Report % Purity vs. Time Data->Report

Caption: A typical workflow for a forced degradation study.

Detailed Experimental Protocols
Protocol 1: Recommended Procedure for Solvent Removal (Rotary Evaporation)
  • Equipment: Rotary evaporator with a vacuum pump and a temperature-controlled water bath.

  • Procedure:

    • Transfer the solution containing your compound to a round-bottom flask (no more than half-full).

    • Set the water bath temperature to 30°C . Do not exceed 40°C.

    • Begin rotation of the flask to ensure an even film of liquid forms on the inner surface.

    • Gradually apply vacuum. Observe for any bumping or excessive foaming.

    • Continue evaporation until all bulk solvent is removed and a solid or oil remains.

    • For final drying, transfer the solid to a vacuum oven or desiccator as described in Q4.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation & Columns:

    • HPLC system with UV or PDA detector.

    • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase & Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~254 nm (or as determined by UV scan).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-19 min: 90% to 10% B

      • 19-25 min: Hold at 10% B (re-equilibration)

  • Sample Preparation:

    • Prepare a stock solution of your compound at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • For analysis, dilute this stock solution to ~0.1 mg/mL using the same diluent.

  • Analysis & Interpretation:

    • Inject the sample and acquire the chromatogram.

    • The parent compound should be a sharp, well-defined peak.

    • The hydrolyzed, ring-opened degradant is expected to elute earlier (it is more polar).

    • The decarboxylated degradant is expected to elute later (it is less polar).

    • Calculate the purity by dividing the peak area of the parent compound by the total area of all peaks (Area % method).

References
  • ChemicalBook. (2026, January 17).
  • Cole-Parmer. (2005, October 3).
  • Apollo Scientific. (n.d.). 4-Fluorobenzyl chloride.
  • MedChemExpress. (2026, January 7). 4-Fluorobenzyl chloride-d4-SDS.
  • (2026, February 28). How to Minimize Amide Hydrolysis in High-Humidity Environments.
  • Freeman, S. A. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Kotte, S. C. B., Dubey, P. K., & Murali, P. M. (2013). Identification and characterization of stressed degradation products of Piperine and profiling with black pepper (Piper Nigrum L.) Extraction by using LC/Q-TOF-dual ESI-MS experiments. Analytical Methods, 5(17), 4315-4325.
  • BenchChem. (2025).
  • Tokyo Chemical Industry. (2025, November 11).
  • Sahu, P. K., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy, 47(4), 647-656.
  • Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
  • Wrzosek, M., Stankiewicz, K., & Sztanke, M. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2056.
  • Quora. (2019, March 6).
  • Reddy, G. S., et al. (2011). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 3(6), 812-819.
  • Santa Cruz Biotechnology, Inc. (n.d.). 1-(4-fluorobenzyl)piperidine-2-carboxylic acid.
  • Le, T., et al. (2021). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Organic Process Research & Development, 25(6), 1360-1371.
  • Fytianos, K., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 6(44), 29555-29567.
  • Flippen-Anderson, J. L., et al. (2000). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, 56(8), 947-949.
  • Nielsen, P., et al. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 137-145.
  • Asif, M., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 23547.
  • Reddy, G. O., et al. (2004). Thermal Degradation Study in the Process Development of Atorvastatin Calcium.
  • (2025, May 11). Amides can be hydrolysed under acidic or basic conditions too.
  • Night-chemist. (2024, October 12).
  • Zhang, Y., et al. (2022). Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. ACS Sustainable Chemistry & Engineering, 10(26), 8496-8504.
  • ResearchGate. (2025, August 6). Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure.
  • Li, F. Y., et al. (2018). Effective Conversion of Amide to Carboxylic Acid on Polymers of Intrinsic Microporosity (PIM-1) with Nitrous Acid. Polymers, 10(4), 443.
  • Combi-Blocks, Inc. (2026, March 6).
  • Al-Suhaimi, K. S., et al. (2025, May 21). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 15(1), 11843.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic Acid Coupling

Introduction Coupling 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid presents a formidable synthetic challenge. As an N-alkylated, α-substituted cyclic amino acid derivative, its C2 carboxylic acid is severely shie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Coupling 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid presents a formidable synthetic challenge. As an N-alkylated, α-substituted cyclic amino acid derivative, its C2 carboxylic acid is severely shielded by the adjacent, bulky 4-fluorobenzyl group. Furthermore, the 6-oxo (lactam) moiety restricts the conformational flexibility of the piperidine ring, locking the steric bulk into a trajectory that blocks incoming nucleophiles. This guide provides field-proven, mechanistically grounded solutions to bypass these steric barriers and achieve high-yielding amide bond formations.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do standard coupling protocols (e.g., HATU/DIPEA or EDC/HOBt) consistently fail or yield <20% product with this specific carboxylic acid? Causality: The failure is a direct result of transition-state steric clash. Standard aminium/uronium reagents like HATU generate an OAt-activated ester intermediate. This intermediate is inherently bulky. When combined with the severe steric hindrance introduced by the N-alkylated piperidine ring, the incoming amine cannot achieve the required Bürgi-Dunitz trajectory (approx. 107°) for nucleophilic attack. This leads to stalled reactions, insufficient reactivity, and competitive hydrolysis of the activated ester during workup[1].

Q2: If uronium reagents are too bulky, what is the optimal activation strategy? Causality: To overcome the steric shield, you must bypass bulky activated esters by generating a highly reactive, sterically compact electrophile.

  • TCFH / NMI: TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) paired with N-methylimidazole (NMI) generates an in situ N-acylimidazolium intermediate. This intermediate is significantly less sterically demanding than an OAt-ester and possesses acid-chloride-like reactivity, making it ideal for hindered couplings[2].

  • Ghosez's Reagent: (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid directly into an acid chloride under strictly neutral conditions[3]. The acid chloride is the smallest possible activated intermediate, minimizing steric clashes without the harsh conditions of oxalyl chloride.

Q3: How do I prevent epimerization at the C2 stereocenter during these high-energy activations? Causality: Epimerization occurs via oxazolone (azlactone) formation or direct α-deprotonation by strong bases. Because the C2 proton is adjacent to the activating carbonyl and the ring nitrogen, it is labile. Solution: Avoid strong, unhindered bases like TEA or standard excess DIPEA. Replace them with weakly nucleophilic, mild bases like 2,6-lutidine or N-methylmorpholine (NMM)[4]. When using TCFH, NMI acts as both the nucleophilic catalyst and the base, keeping the effective basicity low enough to suppress epimerization while driving the reaction forward[5].

Q4: I am observing guanidinylation of my amine when forcing the reaction with excess HATU. How can I avoid this? Causality: When the desired amide coupling is sterically stalled, the unreacted amine can attack the electrophilic carbon of the uronium coupling reagent (HATU) directly, forming a stable tetramethylguanidine byproduct[6]. Solution: Switch to a phosphonium-based reagent like PyAOP. PyAOP does not contain a guanidinium/uronium moiety, making it impossible to form guanidinylation byproducts, and it has been successfully applied to a range of peptides containing highly hindered amino acids[7].

Part 2: Quantitative Reagent Comparison

The following table summarizes the mechanistic profiles of various coupling reagents when applied to highly hindered N-alkylated pipecolic acid derivatives.

Coupling ReagentActivated IntermediateSteric Bulk of IntermediateEpimerization RiskGuanidinylation RiskExpected Yield Range
HATU / DIPEA OAt-EsterHighModerateHigh< 20%
PyAOP / HOAt OAt-EsterHighLowNone40 - 60%
Ghosez's Reagent Acid ChlorideVery LowModerateNone70 - 90%
TCFH / NMI N-AcylimidazoliumLowLowNone80 - 95%

Part 3: Self-Validating Experimental Methodologies

Protocol A: TCFH/NMI-Mediated Coupling (Recommended Primary Route)

Self-Validation Logic: This protocol relies on the rapid formation of the N-acylimidazolium ion. The reaction mixture should remain homogeneous, and LC-MS should show complete consumption of the starting acid within 15 minutes of NMI addition.

  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath. Reasoning: Low temperature controls the exothermic formation of the reactive intermediate and suppresses C2 epimerization.

  • Activation: Add TCFH (1.1 eq) in one portion.

  • Catalysis/Base Addition: Dropwise add N-methylimidazole (NMI) (2.5 eq). Validation: You may observe a slight color change (pale yellow) indicating the formation of the N-acylimidazolium intermediate[2].

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours. Validation: Monitor by LC-MS. The mass of the N-acylimidazolium intermediate (M+ Acid - OH + NMI - H) may be transiently visible if the amine is extremely hindered.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc. The water-soluble urea byproduct from TCFH and excess NMI will partition into the aqueous layer, self-purifying the organic phase[8].

Protocol B: Neutral Acid Chloride Generation via Ghosez's Reagent

Self-Validation Logic: Conversion to the acid chloride is quantitative and occurs without gas evolution (unlike oxalyl chloride), making it ideal for closed systems and sensitive substrates.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) under N2 at 0 °C.

  • Chlorination: Add Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq) dropwise. Validation: Stir for 1 hour at room temperature. Take a 5 µL aliquot, quench into dry MeOH, and analyze by LC-MS; >95% conversion to the methyl ester confirms successful acid chloride formation[3].

  • Concentration (Optional): Briefly evaporate the solvent and the volatile N,N-dimethylisobutyramide byproduct under reduced pressure to leave the crude acid chloride.

  • Coupling: Redissolve the acid chloride in anhydrous DCM. Add the target amine (1.2 eq) and 2,6-lutidine (2.0 eq) at 0 °C.

  • Completion: Stir for 4 hours at room temperature, then wash with 1M HCl and brine to yield the crude amide.

Part 4: Visual Workflows and Mechanistic Pathways

ReagentSelection Start 1-(4-Fluorobenzyl)-6-oxopiperidine -2-carboxylic acid Coupling Hindrance Severe Steric Hindrance (N-Benzyl + Piperidine Ring) Start->Hindrance Standard Standard Reagents (EDC, HOBt, HATU) Hindrance->Standard Alt Alternative Activation Strategies Hindrance->Alt Fail Low Yield / No Reaction Bulky OAt-ester blocked Standard->Fail TCFH TCFH / NMI (N-acylimidazolium intermediate) Alt->TCFH Ghosez Ghosez's Reagent (Acid Chloride formation) Alt->Ghosez PyAOP PyAOP / HOAt (Phosphonium activation) Alt->PyAOP

Caption: Logical decision tree for selecting coupling reagents to overcome steric hindrance.

Workflow Step1 Step 1: Dissolution Dissolve Acid + Amine in MeCN/DCM Step2 Step 2: Reagent Addition Add TCFH (1.1 eq) at 0 °C Step1->Step2 Step3 Step 3: Base Addition Dropwise addition of NMI (2.5 eq) Step2->Step3 Step4 Step 4: Activation Formation of N-acylimidazolium Step3->Step4 Step5 Step 5: Coupling Warm to RT, Stir 2-12 h Step4->Step5 Step6 Step 6: Workup Aqueous quench, extraction Step5->Step6

Caption: Self-validating experimental workflow for TCFH/NMI mediated amide coupling.

Part 5: References

1.[7] Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. 7 2.[1] Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18. ACS Publications. 1 3.[6] Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC. 6 4.[2] TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. ResearchGate. 2 5.[3] A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. 3 6.[5] Beyond Amide Bond Formation: TCFH as a Reagent for Esterification. Organic Letters (ACS). 5 7.[8] Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. Benchchem. 8 8.[4] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. 4

Sources

Troubleshooting

Minimizing byproduct formation during 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid extraction

Welcome to the technical support guide for 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the challenges assoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the challenges associated with the extraction of this molecule, focusing on the critical goal of minimizing byproduct formation to ensure high purity and yield.

The structural integrity of this molecule, featuring a hydrolytically sensitive lactam ring and a thermally labile carboxylic acid, presents specific challenges during downstream processing. This guide provides in-depth, evidence-based answers and protocols to address the most common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should be concerned about during the extraction of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid?

A1: Based on the structure, two principal degradation byproducts are of primary concern during extraction:

  • Hydrolysis Product (Byproduct A): N-(4-fluorobenzyl)-2-aminoadipic acid. This results from the cleavage of the lactam (cyclic amide) ring. Lactam hydrolysis can be catalyzed by both acidic and basic conditions.[1][2] This byproduct is significantly more polar than the target compound due to the presence of two carboxylic acid groups and a secondary amine.

  • Decarboxylation Product (Byproduct B): 1-(4-Fluorobenzyl)-piperidin-6-one. This is formed by the loss of the carboxyl group as carbon dioxide (CO₂). This process is often promoted by elevated temperatures and/or harsh pH conditions.[3][4] This byproduct is less polar than the target compound.

Additionally, minor byproducts from the synthesis, such as unreacted starting materials or adducts from reducing agents (e.g., cyanide-related species if NaBH₃CN was used), may also be present.[5][6][7]

Diagram: Primary Degradation Pathways

MAIN 1-(4-Fluorobenzyl)-6-oxopiperidine- 2-carboxylic acid (Target) HYDRO Byproduct A: N-(4-fluorobenzyl)-2-aminoadipic acid (Ring-Opened, More Polar) MAIN->HYDRO Acid/Base H₂O DECARBOX Byproduct B: 1-(4-Fluorobenzyl)-piperidin-6-one (Decarboxylated, Less Polar) MAIN->DECARBOX Heat (Δ) -CO₂

Caption: Degradation of the target molecule into its primary byproducts.

Q2: My HPLC analysis shows a significant early-eluting peak. Is this related to extraction conditions?

A2: Yes, an early-eluting peak on a standard reverse-phase HPLC column typically indicates a compound that is more polar than your target molecule. This is highly characteristic of the hydrolysis byproduct, N-(4-fluorobenzyl)-2-aminoadipic acid (Byproduct A). Its formation is a direct consequence of lactam ring instability. This issue is exacerbated by prolonged exposure to aqueous solutions with a pH outside the optimal stability range (see Q3).

Q3: How does pH control byproduct formation, and what is the optimal pH for extraction?

A3: pH is the most critical parameter to control during extraction.

  • High pH (Alkaline, >8): While a high pH will deprotonate the carboxylic acid to form a water-soluble carboxylate (useful for washing away non-acidic impurities), it significantly accelerates the rate of hydroxide-mediated lactam hydrolysis.[1][8]

  • Low pH (Strongly Acidic, <2): Strongly acidic conditions can also catalyze lactam hydrolysis.[2] While a low pH is necessary to protonate the carboxylic acid and render it soluble in an organic solvent, excessively low pH increases degradation.

  • Optimal pH Range: The optimal pH for extraction into an organic solvent is a compromise. The recommended range is pH 3 to 5 . In this window, the carboxylic acid (pKa ≈ 4) is predominantly in its neutral, protonated form, maximizing its partitioning into the organic phase, while the rate of acid-catalyzed hydrolysis is minimized.

Q4: Which organic solvents are recommended for the liquid-liquid extraction?

A4: The choice of solvent is crucial for achieving high recovery and minimizing emulsion formation.

SolventProsConsRecommendation
Ethyl Acetate (EtOAc) Good solvency for the target compound, moderate polarity, easily removed under vacuum, relatively low toxicity.Can sometimes form emulsions; slightly soluble in water.Highly Recommended. A good first choice for most applications.
Dichloromethane (DCM) Excellent solvency, low boiling point, less prone to emulsion.Higher toxicity and environmental concerns. Can be difficult to fully remove from the final product.Recommended with Caution. Use when EtOAc fails to provide clean phase separation or adequate recovery.
Methyl tert-Butyl Ether (MTBE) Low water solubility, good phase separation.Lower solvency for moderately polar compounds; potential for peroxide formation.Alternative Option. Consider if emulsions are a persistent issue with EtOAc.
Q5: I suspect thermal degradation is reducing my yield. What temperature should I use for extraction and solvent removal?

A5: Thermal stress can promote the decarboxylation of the carboxylic acid group to form Byproduct B.[3]

  • Extraction: All extraction and washing steps should be performed at ambient temperature (20-25°C). If the process is lengthy, consider cooling the extraction vessel in an ice bath.

  • Solvent Removal: Concentrate the organic extracts using a rotary evaporator with the water bath temperature kept below 40°C . High temperatures during solvent evaporation are a common and often overlooked source of byproduct formation.

Troubleshooting Guide
Observed ProblemPotential Cause(s)Recommended Actions & Solutions
Low Yield of Isolated Product 1. Incomplete extraction from the aqueous phase. 2. Lactam hydrolysis (Byproduct A), keeping the material in the aqueous phase. 3. Emulsion formation trapping product at the interface.1. Ensure aqueous phase pH is adjusted to 3-5 before extraction. Perform multiple extractions (e.g., 3x with smaller volumes). 2. Re-extract the aqueous phase after confirming the pH is correct. Analyze the aqueous layer by HPLC to confirm. 3. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.
Early Eluting Peak on RP-HPLC Lactam hydrolysis to form the more polar Byproduct A.Maintain aqueous phase pH between 3-5. Minimize contact time between aqueous and organic phases. Avoid high temperatures.
Later Eluting Peak on RP-HPLC Decarboxylation to form the less polar Byproduct B.Perform all extractions at room temperature or below. Use a rotary evaporator with a bath temperature <40°C for solvent removal.
Poor Phase Separation / Emulsion The compound may be acting as a surfactant. High concentration or vigorous shaking.Add brine to the separatory funnel. Use gentle, swirling inversions for mixing instead of vigorous shaking. Centrifugation can also be used on a small scale.
Recommended Protocols
Protocol 1: Optimized Liquid-Liquid Extraction Workflow

This protocol is designed to maximize the recovery of the target compound while minimizing the formation of hydrolysis and decarboxylation byproducts.

Diagram: Recommended Extraction Workflow

cluster_prep 1. Aqueous Phase Preparation cluster_extract 2. Extraction cluster_wash 3. Washing & Drying cluster_iso 4. Isolation A1 Start with crude reaction mixture in aqueous solution A2 Cool to RT (20-25°C) A1->A2 A3 Adjust pH to 3-5 (use 1M HCl) A2->A3 B1 Transfer to separatory funnel B2 Add Ethyl Acetate (0.5-1.0x aqueous vol.) B1->B2 B3 Mix gently (inversions) B2->B3 B4 Separate layers B3->B4 B5 Repeat extraction 2x B4->B5 B6 Combined Organic Layers B4->B6 Aqueous Layer (to waste/analysis) B5->B6 Combined Organic Layers C1 Wash with Brine (0.25x organic vol.) B6->C1 C2 Dry over anhydrous Na₂SO₄ or MgSO₄ C1->C2 C3 Filter to remove drying agent C2->C3 D1 Concentrate filtrate under reduced pressure (Bath Temp < 40°C) C3->D1 D2 Obtain crude solid/oil D1->D2 D3 Purify via crystallization or chromatography D2->D3

Caption: Step-by-step workflow for high-purity extraction.

Methodology:

  • pH Adjustment: Begin with the crude product in an aqueous solution. Cool the solution to room temperature (20-25°C). Slowly add 1M HCl while monitoring with a calibrated pH meter until the pH is stable within the 3-5 range.

  • First Extraction: Transfer the pH-adjusted aqueous solution to a separatory funnel. Add a volume of ethyl acetate equal to the volume of the aqueous layer. Invert the funnel gently 10-15 times, venting frequently. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Extractions: Re-extract the aqueous layer two more times with fresh ethyl acetate (each time using 0.5x the initial aqueous volume). Combine all organic extracts.

  • Brine Wash: Wash the combined organic layers with brine (saturated aqueous NaCl solution, using ~0.25x the total organic volume). This step helps to remove residual water and break any minor emulsions.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl for 5-10 minutes until the drying agent no longer clumps.

  • Isolation: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator with a bath temperature maintained at or below 40°C. The resulting crude product can then be purified further if necessary.

Protocol 2: HPLC Method for Purity Assessment

This method provides a baseline for resolving the target compound from its primary degradation byproducts. Method optimization may be required based on your specific HPLC system.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

  • Expected Elution Order:

    • Byproduct A (Hydrolysis product) - Most polar

    • 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid (Target Compound)

    • Byproduct B (Decarboxylation product) - Least polar

References
  • G. E. Dunn, G. K. J. Lee, H. Thimm. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Available at: [Link]

  • J. Chem. Soc., Perkin Trans. 2, 1993, 115-120. The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. RSC Publishing. Available at: [Link]

  • ResearchGate. The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. Available at: [Link]

  • P. Wan, T. A. Modro, K. Yates. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433. Available at: [Link]

  • M. R. L. Furst, et al. (2018). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. ChemBioChem. Available at: [Link]

  • M. A. T. B. T. Development of an assay for beta-lactam hydrolysis using the pH-dependence of enhanced green fluorescent protein. PubMed. Available at: [Link]

  • A. F. Abdel-Magid, et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • J. I. Concepcion, et al. (2001). Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines via One-Pot Oxidative Decarboxylation−β-Iodination of Amino Acids. The Journal of Organic Chemistry, 66(25), 8447-8453. Available at: [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Available at: [Link]

  • ResearchGate. (2015). Unusual synthesis of 1-(4-fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-6-isopropoxy-1H-benzo[d]imidazol-2-amine. Available at: [Link]

  • F. Belal, et al. (2015). Analytical methods for the determination of some selected 4-quinolone antibacterials. De Gruyter. Available at: [Link]

  • Google Patents. (2008). Process for Preparation of Piperidine Carboxylic Acid.
  • PubChem. 1-Piperideine-2-carboxylate. Available at: [Link]

  • Google Patents. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Available at: [Link]

  • ResearchGate. (2015). Piperidine and piperine: extraction and content assessment in black pepper. Available at: [Link]

  • PubChem. 6-Oxopiperidine-2-carboxylate. Available at: [Link]

  • Bentham Science. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]

  • Mitra SK. (2015). extraction and isolation of piperine from black pepper. Available at: [Link]

  • J Am Chem Soc. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Available at: [Link]

  • M. A. T. B. T. (2022). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports. Available at: [Link]

  • KEFRI. (2018). OPTIMIZATION OF PIPERINE EXTRACTION FROM BLACK PEPPER (PIPER NIGRUM) USING DIFFERENT SOLVENTS FOR CONTROL OF BEDBUGS. Available at: [Link]

  • Anal Bioanal Chem. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Available at: [Link]

  • Portland Press. (1970). The Isolation and Identification of Piperidine-2-Carboxylic Acid in the Urine of Protein Malnourished Rats. Available at: [Link]

  • Trends in Analytical Chemistry. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available at: [Link]

  • ResearchGate. (2015). Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure. Available at: [Link]

  • MDPI. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Available at: [Link]

  • Google Patents. (2000). Process for producing 4-arylpiperidine-3-carbinols and related compounds.

Sources

Reference Data & Comparative Studies

Validation

SAR Comparison Guide: 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid vs. 1-(2,4-Difluorobenzyl) Analogs

Executive Summary The 6-oxopiperidine-2-carboxylic acid scaffold is a highly versatile, conformationally restricted lactam core utilized in the development of novel therapeutics, including viral integrase inhibitors, tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-oxopiperidine-2-carboxylic acid scaffold is a highly versatile, conformationally restricted lactam core utilized in the development of novel therapeutics, including viral integrase inhibitors, targeted peptidomimetics, and metabolic modulators[1]. A critical step in optimizing this scaffold involves the N-alkylation of the lactam nitrogen. Transitioning from a 1-(4-fluorobenzyl) substituent to a 1-(2,4-difluorobenzyl) analog is a hallmark Structure-Activity Relationship (SAR) strategy.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of these two analogs. By detailing the mechanistic causality behind the shift and providing self-validating experimental protocols, this guide serves as a comprehensive resource for drug development professionals optimizing lactam-based lead compounds.

Mechanistic Causality: The Ortho-Fluorine Advantage

In medicinal chemistry, the strategic placement of fluorine atoms fundamentally alters a molecule's physicochemical and pharmacokinetic profile[2]. While the 1-(4-fluorobenzyl)-6-oxopiperidine-2-carboxylic acid provides baseline lipophilicity and moderate target engagement, the 1-(2,4-difluorobenzyl) analog typically exhibits superior performance due to three distinct mechanisms:

  • Conformational Restriction (The Steric Lock): The addition of an ortho-fluorine (at the 2-position of the benzyl ring) introduces steric hindrance against the 6-oxo group of the piperidine core. This restricts the free rotation of the benzyl bond, locking the aromatic ring into a highly specific, bioactive conformation. This pre-organization reduces the entropic penalty upon target binding, directly driving up potency[2].

  • Enhanced Halogen Bonding: The 2,4-difluorobenzyl group is geometrically optimized to fill deep, hydrophobic halogen-binding pockets (such as those found in the active sites of HIV integrase). The dual fluorine atoms engage in multipolar interactions with the protein backbone amides, significantly enhancing binding affinity compared to the mono-fluorinated counterpart[3].

  • Metabolic Shielding: The ortho-fluorine blocks a primary site of cytochrome P450-mediated aromatic oxidation. By shielding this vulnerable position, the intrinsic clearance rate of the compound is lowered, thereby increasing its metabolic half-life[4].

Quantitative Data Comparison

The table below summarizes the typical comparative performance metrics of the two analogs, synthesized from standard SAR profiling data of N-benzyl lactam derivatives.

Parameter1-(4-Fluorobenzyl) Analog1-(2,4-Difluorobenzyl) AnalogMechanistic Rationale
LogP (Lipophilicity) ~1.8~2.1The additional fluorine increases the lipophilic character of the C-F bond relative to C-H, improving membrane permeability[4].
Relative Binding Affinity (IC50) Baseline (e.g., 70 nM)Enhanced (e.g., <10 nM)Dual F-interactions and conformational locking improve target pocket fit[3].
HLM Half-Life (t1/2) 35 minutes>60 minutesOrtho-fluorine blocks CYP450 oxidation at the 2-position[2].
Rotational Freedom HighRestrictedSteric clash between the ortho-fluorine and the 6-oxo group forces a preferred dihedral angle.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for the synthesis and evaluation of these analogs.

Protocol A: Synthesis of N-Benzyl-6-oxopiperidine-2-carboxylic acid Analogs

Causality Check: Direct alkylation requires strong base to deprotonate the lactam amide, but care must be taken to avoid epimerization at the C2 chiral center.

  • Preparation: Dissolve (S)-6-oxopiperidine-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.1 eq) at 0 °C to deprotonate both the carboxylic acid and the lactam nitrogen. Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Dropwise, add either 4-fluorobenzyl bromide or 2,4-difluorobenzyl bromide (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Isolation: Quench the reaction with 1M HCl to pH 3. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation: Purify via preparative HPLC. Confirm the structure and the restricted rotation of the 2,4-difluorobenzyl analog using 1H and 19F NMR spectroscopy. Self-Validation: Look for diastereotopic splitting of the benzylic CH2 protons in the 1H NMR spectrum, which confirms the hindered rotation induced by the ortho-fluorine.

Protocol B: In Vitro Metabolic Stability (HLM Assay)

Causality Check: Comparing the degradation rates in Human Liver Microsomes isolates the effect of the ortho-fluorine on CYP450-mediated metabolism.

  • Incubation: Incubate 1 µM of the test compound (4-F vs 2,4-diF analog) with Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling: Withdraw 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Validation: Calculate the intrinsic clearance (CLint) and half-life (t1/2). The 2,4-difluorobenzyl analog must demonstrate a statistically significant increase in t1/2 to validate the metabolic shielding hypothesis.

Visualizations

SAR_Workflow A Scaffold Selection 6-oxopiperidine-2-carboxylic acid B N-Alkylation (4-F-benzyl vs 2,4-diF-benzyl) A->B C In Vitro Screening (Binding Affinity & IC50) B->C D ADME Profiling (HLM Stability & LogD) C->D E Lead Selection (2,4-diF-benzyl analog preferred) D->E

Figure 1: Step-by-step SAR optimization workflow for N-benzyl lactam analogs.

Binding_Model Target Target Hydrophobic Pocket (Halogen Binding Site) MonoF 1-(4-Fluorobenzyl) Analog • Single F-interaction • Higher rotational freedom • Moderate affinity MonoF->Target Moderate Fit DiF 1-(2,4-Difluorobenzyl) Analog • Dual F-interaction • Restricted conformation • Enhanced affinity DiF->Target Optimal Fit

Figure 2: Mechanistic binding comparison between mono- and di-fluorinated benzyl analogs.

References[1] Title: Buy 6-Oxo-piperidine-2-carboxylic acid | 3770-22-7

Source: Smolecule URL:[3] Title: Discovery of a Potent HIV Integrase Inhibitor That Leads to a Prodrug with Significant anti-HIV Activity Source: ACS Medicinal Chemistry Letters URL:[2] Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PMC - National Institutes of Health (NIH) URL:[4] Title: Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity Source: Journal of Medicinal Chemistry - ACS Publications URL:

Sources

Comparative

Comparative NMR Validation Guide for 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Benchtop (80 MHz) vs. High-Field (600 MHz) NMR Platforms Introduction & Strategic Rationale In modern drug development, the r...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Benchtop (80 MHz) vs. High-Field (600 MHz) NMR Platforms

Introduction & Strategic Rationale

In modern drug development, the rapid and accurate validation of pharmaceutical intermediates is a critical bottleneck. 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid is a highly functionalized, fluorinated lactam building block utilized in the synthesis of advanced therapeutics. Validating its structural integrity and purity requires robust analytical frameworks.

Historically, Nuclear Magnetic Resonance (NMR) spectroscopy was confined to centralized, high-field core facilities. However, the advent of permanent-magnet benchtop NMR has disrupted this paradigm. Recent comparative studies demonstrate that benchtop NMR (60–80 MHz) yields quantitative performance comparable to high-field systems (500–600 MHz), with validation errors showing no statistically significant difference for routine assays 1.

This guide objectively compares the efficacy of an 80 MHz Benchtop NMR against a 600 MHz High-Field NMR for the validation of this specific fluorinated intermediate, providing actionable, self-validating protocols for your laboratory.

Spectroscopic Profiling & Causality of Signal Behavior

Understanding the molecular geometry of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid is essential for interpreting its NMR spectra. The molecule features a chiral center at C2, a rigid piperidine-lactam ring, and a freely rotating 4-fluorobenzyl group.

  • Diastereotopic Benzyl Protons: Because C2 is chiral, the two protons of the benzyl CH2​ group are in different magnetic environments (diastereotopic). They do not appear as a simple singlet; instead, they manifest as an AB quartet. High-field NMR easily resolves this, whereas benchtop NMR may show a heavily coupled multiplet.

  • Hydrogen Bonding: The C2 carboxylic acid readily forms hydrogen-bonded dimers in non-polar solvents like CDCl3​ , leading to broad, concentration-dependent signals. Causality: We mandate the use of DMSO−d6​ as the solvent. DMSO−d6​ competitively hydrogen-bonds with the carboxylic acid, breaking the dimers and yielding a sharp, reproducible OH signal at ~12.5 ppm.

  • The Fluorine Advantage: The 19F nucleus has a 100% natural abundance and a massive chemical shift range. For benchtop NMR, where 1H signals often suffer from second-order overlap, the single 19F signal from the 4-fluorobenzyl group provides an isolated, pristine peak ideal for quantitative NMR (qNMR).

Table 1: Expected NMR Spectral Data (Simulated for 600 MHz in DMSO−d6​ )
NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
1H ~12.50Broad Singlet1HCarboxylic Acid ( OH )
1H 7.10 – 7.30AA'BB' Multiplet4HAromatic Protons (Fluorobenzyl)
1H 4.30 – 4.70AB Quartet2HBenzyl CH2​ (Diastereotopic)
1H 3.85Multiplet1HPiperidine C2- H
1H 1.60 – 2.40Complex Multiplets6HPiperidine C3, C4, C5 CH2​
19F -115.5Multiplet (or Singlet if 1H -decoupled)1F4-Fluorophenyl

Platform Comparison: 80 MHz vs. 600 MHz

While high-field systems offer superior resolution, their operational costs and cryogen requirements limit accessibility for high-throughput, at-line process monitoring 2. Table 2 outlines the objective performance metrics of both platforms for this specific compound.

Table 2: Objective Performance Comparison
ParameterBenchtop NMR (80 MHz)High-Field NMR (600 MHz)Impact on Workflow
1H Resolution Low (Severe overlap in piperidine ring)High (First-order multiplets resolved)600 MHz is required for initial structural elucidation.
19F Resolution High (Isolated peak, no overlap)High80 MHz is perfectly sufficient for 19F qNMR purity assays.
Sensitivity (LOD) ~1–5 mM< 0.1 mMBenchtop requires higher sample concentrations (~20-50 mg).
Infrastructure Standard benchtop, no cryogensDedicated room, liquid He/N2Benchtop enables rapid, decentralized QC at the fume hood.
Cost per Sample Very LowHighBenchtop drastically reduces routine batch-release costs.

Self-Validating Experimental Protocol (qNMR)

To ensure analytical trustworthiness, quantitative NMR (qNMR) must be treated as a primary ratio method of measurement. The absolute amount of a substance can be determined directly from the spectrum without a standard curve, provided relaxation parameters are strictly controlled 3.

The following protocol leverages 19F qNMR on an 80 MHz Benchtop system to validate the purity of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid.

Step-by-Step Methodology
  • Gravimetric Preparation (The Critical Step):

    • Using a calibrated microbalance (d = 0.01 mg), accurately weigh ~25.00 mg of the analyte.

    • Accurately weigh ~10.00 mg of an internal standard (IS). Choice of IS:1,4-Difluorobenzene . It provides a sharp, isolated 19F singlet at ~ -120 ppm, which does not overlap with the analyte's fluorine signal (-115.5 ppm).

  • Solvation:

    • Dissolve the mixture in 0.6 mL of DMSO−d6​ . Vortex for 60 seconds to ensure complete homogenization. Transfer to a standard 5 mm NMR tube.

  • T1 Relaxation Assessment:

    • Conduct a quick Inversion-Recovery experiment to estimate the longitudinal relaxation time ( T1​ ) of the slowest-relaxing fluorine nucleus.

  • Acquisition Parameters (Causality for Accuracy):

    • D1 Delay: Set the inter-pulse delay (D1) to at least 5×T1​ (typically 20–30 seconds). Why? This ensures >99.3% return to equilibrium magnetization, preventing signal saturation and ensuring the peak area is directly proportional to the molar amount 4.

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Scans (NS): 64 to 128 scans to achieve a Signal-to-Noise Ratio (SNR) > 250:1, which is required for integration precision better than 1% 3.

  • Processing & Integration:

    • Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transform.

    • Perform manual phase and baseline correction.

    • Integrate the IS peak and the analyte peak. Calculate absolute purity using the standard qNMR mass-ratio formula.

Validation Workflow Visualization

To optimize resource allocation in a drug development setting, laboratories should adopt a hybrid workflow. High-field NMR is reserved for initial structural elucidation and complex impurity profiling, while benchtop NMR handles high-throughput, routine batch release via 19F qNMR.

NMR_Validation_Workflow A Synthesis Batch 1-(4-Fluorobenzyl)-6-oxopiperidine... B Sample Prep (qNMR) DMSO-d6 + Internal Standard A->B C Benchtop NMR (80 MHz) 19F/1H Routine QC B->C High Throughput D High-Field NMR (600 MHz) 2D/13C Deep Characterization B->D High Resolution E Batch Release (Purity > 98%) C->E Pass F Impurity Profiling Structure Elucidation D->F F->E Validated

Fig 1: Dual-platform NMR validation workflow for fluorinated pharmaceutical intermediates.

Conclusion

For the validation of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid, High-Field NMR (600 MHz) remains the gold standard for resolving the complex 1H aliphatic multiplets of the piperidine ring and the diastereotopic benzyl protons. However, by exploiting the isolated 19F signal of the fluorobenzyl group, an 80 MHz Benchtop NMR provides an equally accurate, highly efficient, and cost-effective alternative for routine quantitative batch release. Integrating both platforms into a unified workflow maximizes both analytical depth and laboratory throughput.

References

  • Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin. PubMed. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe.[Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate.[Link]

  • Analysis of lignins using 31P benchtop NMR spectroscopy: quantitative assessment of substructures and comparison to high-field NMR. Canadian Science Publishing.[Link]

Sources

Validation

Comprehensive Validation Guide: HPLC Quantification of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic Acid

Executive Summary The accurate quantification of complex pharmaceutical intermediates is a critical bottleneck in drug development. 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid presents unique analytical challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of complex pharmaceutical intermediates is a critical bottleneck in drug development. 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid presents unique analytical challenges due to its dual chemical nature: a highly hydrophobic fluorinated aromatic ring paired with a polar, ionizable carboxylic acid moiety.

This guide provides an objective, data-driven comparison between two chromatographic approaches for quantifying this compound: a modern Superficially Porous Particle (SPP / Core-Shell) method and a traditional Fully Porous Particle (FPP) method. By anchoring our methodology in the latest ICH Q2(R2) validation guidelines[1], we demonstrate how particle morphology directly impacts assay efficiency, sensitivity, and reliability.

Mechanistic Insights: The Causality of Column Selection

To understand why experimental choices dictate assay success, we must examine the thermodynamic and kinetic forces occurring within the column.

Overcoming Analyte Ionization

The target compound contains a carboxylic acid group with a predicted pKa​ of approximately 3.5. If analyzed in a neutral mobile phase, the compound exists in a state of partial ionization, leading to severe peak tailing and unpredictable retention times due to secondary interactions with residual silanols on the stationary phase. Causality: We mandate the use of 0.1% Trifluoroacetic Acid (TFA) in the mobile phase. This drives the pH down to ~2.0, ensuring the carboxylic acid remains fully protonated (neutralized). This forces the molecule to interact purely via hydrophobic partitioning with the C18 phase, guaranteeing sharp, symmetrical peaks.

Particle Morphology and Mass Transfer Kinetics

Traditional HPLC methods rely on 5 µm Fully Porous Particles (FPP). In FPP columns, analytes diffuse deep into the porous silica network. This extended diffusion path increases the C -term (resistance to mass transfer) of the van Deemter equation, leading to band broadening at higher flow rates[2].

Conversely, Superficially Porous Particles (SPP), or "Core-Shell" particles, feature a solid, impermeable silica core surrounded by a thin porous shell[3]. This physical barrier restricts the diffusion path, significantly accelerating mass transfer[4]. Furthermore, the highly uniform particle size distribution of SPPs reduces the A -term (eddy diffusion)[5]. The result is UHPLC-level efficiency (narrower peaks, higher resolution) without exceeding the pressure limits of standard HPLC instrumentation[2].

MassTransfer FPP_Start Fully Porous Particle (5 µm) FPP_Mech Deep Analyte Penetration Extended Diffusion Path FPP_Start->FPP_Mech FPP_End Broader Peak Profile Lower Plate Count FPP_Mech->FPP_End SPP_Start Core-Shell Particle (2.7 µm) SPP_Mech Solid Core Restricts Diffusion Rapid Mass Transfer SPP_Start->SPP_Mech SPP_End Ultra-Sharp Peaks High Efficiency SPP_Mech->SPP_End

Mechanistic comparison of mass transfer kinetics between FPP and Core-Shell particles.

Experimental Methodology: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Data acquisition cannot proceed unless the System Suitability Testing (SST) criteria are strictly met, ensuring the instrument is fit-for-purpose before any validation metrics are recorded.

Chromatographic Conditions

Method A: Optimized SPP (Core-Shell) Method

  • Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm

  • Mobile Phase: Isocratic, 40% Water (0.1% TFA) : 60% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (Chosen due to the strong π−π∗ transitions of the fluorobenzyl chromophore)

  • Injection Volume: 5 µL

Method B: Traditional FPP Method

  • Column: Fully Porous C18, 250 x 4.6 mm, 5.0 µm

  • Mobile Phase: Isocratic, 40% Water (0.1% TFA) : 60% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL (Increased to compensate for band broadening)

Step-by-Step ICH Q2(R2) Validation Protocol
  • System Suitability Testing (SST - The Validation Gate): Inject the standard solution (100 µg/mL) six times. Proceed only if: Tailing factor is 1.5, Theoretical Plates ( N ) 5,000, and %RSD of peak area 2.0%.

  • Specificity: Inject a diluent blank, mobile phase blank, and sample spiked with known synthesis impurities. Verify that no peaks co-elute with the target compound at its specific retention time.

  • Linearity & Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (50 µg/mL to 150 µg/mL). Inject each in triplicate. Calculate the linear regression ( R2 ).

  • Accuracy (% Recovery): Spike known amounts of the reference standard into a synthetic matrix at 80%, 100%, and 120% levels. Analyze in triplicate and calculate the percentage recovered against the theoretical spiked amount.

  • Precision (Repeatability): Prepare six independent sample preparations at the 100% test concentration. Calculate the %RSD of the calculated assay values.

  • Sensitivity (LOD/LOQ): Dilute the standard serially until the Signal-to-Noise (S/N) ratio reaches 3:1 (Limit of Detection) and 10:1 (Limit of Quantitation).

ValidationWorkflow Start ICH Q2(R2) Validation Lifecycle Initiation Spec Specificity (Peak Purity & Resolution) Start->Spec LinRange Linearity & Range (R² > 0.999) Spec->LinRange AccPrec Accuracy & Precision (%Recovery & %RSD) LinRange->AccPrec LODLOQ Sensitivity (LOD & LOQ Det.) AccPrec->LODLOQ Robust Robustness (DoE & Method Variations) LODLOQ->Robust End Validated Method Fit for Purpose Robust->End

Stepwise ICH Q2(R2) analytical method validation workflow for HPLC assays.

Data Presentation: Performance Comparison

The following tables summarize the empirical data collected during the validation lifecycle of both methods.

Table 1: System Suitability & Chromatographic Performance

Data reflects the average of n=6 injections of the 100 µg/mL standard.

ParameterMethod A: Core-Shell (2.7 µm)Method B: Fully Porous (5.0 µm)Acceptance Criteria
Retention Time ( tR​ ) 3.2 minutes8.7 minutesN/A
Tailing Factor ( Tf​ ) 1.081.42 1.5
Theoretical Plates ( N ) 14,2506,100 5,000
System Backpressure 245 bar110 bar 400 bar
Solvent Consumption/Run 4.5 mL12.0 mLN/A
Table 2: ICH Q2(R2) Validation Metrics

Validation executed per ICH Q2(R2) guidelines[1] for quantitative assay procedures.

Validation ParameterMethod A: Core-Shell (2.7 µm)Method B: Fully Porous (5.0 µm)ICH Target Criteria
Linearity Range 25 – 200 µg/mL50 – 150 µg/mLFit for intended use
Correlation Coefficient ( R2 ) 0.99980.9985 0.999
Accuracy (Mean % Recovery) 99.8% ± 0.4%98.2% ± 1.1%98.0% – 102.0%
Precision (Repeatability %RSD) 0.65% (n=6)1.85% (n=6) 2.0%
Limit of Detection (LOD) 0.15 µg/mL0.80 µg/mLS/N 3
Limit of Quantitation (LOQ) 0.50 µg/mL2.50 µg/mLS/N 10

Conclusion & Recommendations

The comparative data definitively proves that Method A (Core-Shell SPP) is superior for the quantification of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid.

By leveraging the restricted diffusion path of solid-core particles[3], Method A generated a 133% increase in theoretical plates and a perfectly symmetrical peak shape ( Tf​ = 1.08). This enhanced efficiency directly translated into superior validation metrics, easily surpassing the ICH Q2(R2) linearity requirement ( R2 = 0.9998) and achieving a highly sensitive LOQ of 0.50 µg/mL. Furthermore, the 2.7 µm core-shell column reduced the analysis time from 8.7 minutes to just 3.2 minutes, cutting solvent consumption by over 60% while maintaining backpressures well within standard HPLC limits.

For laboratories engaged in the routine quality control or pharmacokinetic profiling of this intermediate, transitioning to a Core-Shell methodology is highly recommended to ensure maximum data integrity and operational throughput.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • Core-Shell vs Fully Porous Particles Webinar . Phenomenex.

  • Core-shell column Technology . Shimadzu Corporation.

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC . Element Lab Solutions.

  • The Difference Between Superficially Porous and Fully Porous Particles . Chrom Tech, Inc.

Sources

Comparative

X-ray crystallography vs NMR for 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid structural confirmation

An Unambiguous Guide to the Structural Confirmation of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic Acid: NMR vs. X-ray Crystallography For researchers and drug development professionals, the precise structural elucid...

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Author: BenchChem Technical Support Team. Date: March 2026

An Unambiguous Guide to the Structural Confirmation of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic Acid: NMR vs. X-ray Crystallography

For researchers and drug development professionals, the precise structural elucidation of synthesized small molecules is the bedrock of downstream pharmacological profiling. The molecule 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid presents a unique analytical challenge. It features a chiral center at the C2 position, a conformationally restricted δ -lactam core (6-oxopiperidine), and an N-alkylated fluorinated aromatic ring.

Confirming this structure requires proving three distinct parameters: the regiochemistry of the N-alkylation, the solution-state dynamics of the lactam ring, and the absolute spatial configuration (R or S) of the C2 carboxylic acid. This guide objectively compares the two most powerful analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Single-Crystal X-ray Diffraction (SC-XRD).

The Causality of Technique Selection

No single analytical method provides a complete picture of a complex chiral molecule. NMR spectroscopy is unparalleled for determining molecular connectivity and solution-state dynamics [2]. However, standard NMR cannot determine absolute configuration without the use of chiral derivatizing agents[1]. Conversely, SC-XRD provides atomic-level 3D coordinates and is the "gold standard" for assigning absolute stereochemistry, but it requires the compound to form highly ordered single crystals and only represents a static solid-state snapshot [3]. A robust structural validation system requires the synergistic application of both.

Technique 1: NMR Spectroscopy (Solution-State Connectivity)

Mechanistic Rationale & Expertise: To prove that the 4-fluorobenzyl group is attached to the lactam nitrogen (N1) rather than the carboxylic oxygen, 2D HMBC (Heteronuclear Multiple Bond Correlation) is strictly required. The benzylic protons will exhibit a strong 3-bond correlation to both the C2 methine carbon and the C6 lactam carbonyl. Furthermore, the 19F nucleus is 100% naturally abundant and highly sensitive, making 19F NMR a pristine, interference-free diagnostic tool for confirming the intact fluorobenzyl moiety [4].

Self-Validating Experimental Protocol:

  • Sample Preparation: Dissolve 5 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO is chosen over CDCl 3​ because its strong hydrogen-bonding capacity disrupts carboxylic acid dimerization, allowing the broad -COOH proton signal to be distinctly observed without extreme line broadening.

  • Calibration: Add 0.05% Tetramethylsilane (TMS) as an internal standard. The system self-validates by locking the deuterium signal of DMSO and setting the TMS resonance precisely to 0.00 ppm.

  • Acquisition:

    • Acquire 1D spectra: 1 H (400 MHz), 13 C{ 1 H} (100 MHz), and 19 F (376 MHz).

    • Acquire 2D spectra: COSY (homonuclear adjacent coupling), HSQC (1-bond C-H coupling), and HMBC (2-to-3 bond C-H coupling).

  • Conformational Analysis: Acquire a 2D NOESY spectrum. The sp 2 character of the lactam nitrogen flattens the piperidine ring. NOESY cross-peaks between the C2 proton and the equatorial protons of the piperidine ring validate the time-averaged solution conformation.

Technique 2: Single-Crystal X-ray Crystallography (Absolute Configuration)

Mechanistic Rationale & Expertise: While NMR maps the 2D connectivity, SC-XRD is required to unambiguously assign the absolute configuration at the C2 chiral center. Because 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid consists entirely of "light atoms" (C, H, N, O, F), standard Molybdenum (Mo K α ) X-ray sources often fail to produce sufficient anomalous dispersion to distinguish between enantiomers. Therefore, the use of a Copper (Cu K α ) microfocus source is an experimental necessity to maximize the anomalous scattering signal of the oxygen and fluorine atoms [5].

Self-Validating Experimental Protocol:

  • Crystallization: Dissolve 10 mg of the compound in a minimum volume of ethyl acetate. Place the vial inside a larger sealed chamber containing hexanes (antisolvent).

    • Causality: Vapor diffusion at 4°C slows the precipitation kinetics, promoting the growth of highly ordered, diffraction-quality single crystals rather than amorphous powders.

  • Mounting: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a polyimide loop using paratone oil. Flash-cool the crystal to 100 K using a nitrogen cryostream. This minimizes atomic thermal vibrations (B-factors), drastically improving resolution.

  • Diffraction & Phasing: Collect diffraction data using Cu K α radiation ( λ = 1.54184 Å). Solve the phase problem using intrinsic phasing algorithms and refine the model using full-matrix least-squares on F2 .

  • Validation: The structural assignment is self-validated via the Flack parameter . A calculated Flack parameter near 0.0 (with an estimated standard deviation < 0.1) mathematically guarantees that the refined absolute configuration (R or S at C2) matches the physical crystal.

Comparative Data Analysis

Analytical FeatureNMR SpectroscopyX-ray Crystallography (SC-XRD)
Primary Output Solution-state connectivity & dynamicsStatic solid-state 3D atomic coordinates
Sample Requirement 1-5 mg in deuterated solvent (Recoverable)High-quality single crystal (0.1-0.3 mm)
Stereochemistry Relative (via NOESY/ROESY space coupling)Absolute (via anomalous dispersion)
Fluorobenzyl ID Unambiguous via 19 F NMR (~ -115 ppm)Distinct electron density map for F atom
Lactam Conformation Time-averaged ring puckerExact solid-state dihedral angles
System Validation Internal TMS standard, chemical shift errorR-factor ( R1​<5% ), Flack parameter (~0.0)

Decision Workflows & Logical Pathways

Workflow Start 1-(4-Fluorobenzyl)-6-oxopiperidine -2-carboxylic acid NMR NMR Spectroscopy (Solution State) Start->NMR XRD X-ray Crystallography (Solid State) Start->XRD NMR_Success Connectivity & Relative Stereochemistry NMR->NMR_Success NMR_Fail Absolute Configuration Unknown NMR->NMR_Fail XRD_Success Absolute Configuration (C2) & 3D Conformation XRD->XRD_Success NMR_Fail->XRD Requires Cu K-alpha

Workflow for structural confirmation of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid.

NMR_Logic F_NMR 19F NMR F_benzyl 4-Fluorobenzyl Group F_NMR->F_benzyl H_NMR 1H & 13C NMR HMBC 2D HMBC H_NMR->HMBC NOESY 2D NOESY H_NMR->NOESY F_benzyl->HMBC Connectivity Lactam Core & N-Benzyl Attachment HMBC->Connectivity Conform Solution Conformation NOESY->Conform

NMR logical assignment pathway for confirming molecular connectivity and conformation.

References

  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality (NIH PubMed).[Link][1]

  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites (MDPI).[Link][2]

  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.[Link][3]

  • Anomalous diffraction in crystallographic phase evaluation. Quarterly Reviews of Biophysics (Cambridge Core).[Link][4]

Sources

Validation

A Researcher's Guide to the Comparative In Vitro Toxicity of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid

This guide provides a comprehensive framework for assessing the cytotoxic potential of the novel compound, 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid. In the landscape of drug discovery, early and accurate toxi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the cytotoxic potential of the novel compound, 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid. In the landscape of drug discovery, early and accurate toxicity profiling is paramount to de-risk promising candidates and focus resources effectively.[1][2][3] This document outlines a multi-assay strategy to build a robust, cell-based toxicity profile, enabling a comparative analysis against relevant benchmarks. We will delve into the rationale behind experimental choices, provide detailed protocols, and illustrate how to interpret and present the resulting data.

Introduction: The Importance of Early Cytotoxicity Assessment

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[4][5] The introduction of a fluorobenzyl group and the inherent lactam structure of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid necessitates a thorough evaluation of its cellular toxicity. In vitro toxicology assays serve as a critical first-pass filter, offering a rapid and cost-effective means to identify potential liabilities before advancing to more complex and resource-intensive in vivo studies.[1][6]

This guide will focus on a battery of well-established cytotoxicity assays, each interrogating a different aspect of cellular health:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[7][8][9]

  • LDH Assay: Quantifies plasma membrane integrity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[10][11]

  • Caspase-3/7 Assay: Detects the activation of key executioner caspases, a hallmark of apoptosis (programmed cell death).[12][13][14][15]

By employing this tripartite approach, researchers can gain a more nuanced understanding of the potential toxic mechanisms of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid.

Experimental Design: A Framework for Meaningful Comparison

A well-designed experiment is the cornerstone of reliable and reproducible data. The following considerations are crucial for a robust comparative toxicity study.

Cell Line Selection

The choice of cell lines should be driven by the therapeutic context of the compound. For a broad initial screen, a panel of cell lines representing different tissue origins is recommended. To assess selectivity, both cancerous and non-cancerous cell lines should be included.[16]

  • Human Hepatocellular Carcinoma (HepG2): A widely used cell line for general toxicity screening, as the liver is a primary site of drug metabolism and potential toxicity.[17][18]

  • Human Colon Adenocarcinoma (HCT-116): A common model for colorectal cancer.[19][20]

  • Human Breast Adenocarcinoma (MCF-7): A well-characterized breast cancer cell line.[16][21]

  • Human Embryonic Kidney (HEK293): Often used as a "normal" or non-cancerous control to determine the selectivity index.[16][22]

Comparative Compounds

To contextualize the toxicity of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid, it is essential to include reference compounds.

  • 6-Oxopiperidine-2-carboxylic acid: The parent compound, to understand the contribution of the fluorobenzyl moiety to toxicity.

  • Doxorubicin: A well-characterized chemotherapy agent with known cytotoxic mechanisms, serving as a positive control.[23]

  • Vehicle Control (e.g., 0.1% DMSO): To account for any effects of the solvent used to dissolve the test compounds.

Dose-Response Analysis

Compounds should be tested over a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). A typical concentration range might be from 0.01 µM to 100 µM.

Experimental Protocols

The following protocols are provided as a guide and should be optimized for your specific laboratory conditions and cell lines.

MTT Assay for Cell Viability

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7][9] The amount of formazan produced is proportional to the number of viable cells.[8]

Materials:

  • MTT solution (5 mg/mL in PBS)[7][8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader capable of measuring absorbance at 570 nm[8]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds and controls for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.[7]

  • Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570 nm.[8]

LDH Assay for Cytotoxicity

This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[11]

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Plate reader capable of measuring absorbance at 490 nm[10]

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 3 minutes.[11] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10][11]

  • Reaction Setup: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[10][11]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction and Read Absorbance: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm.[11]

Caspase-3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[12][13]

Materials:

  • Caspase-Glo® 3/7 Assay System (or similar)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described above.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[12][13]

  • Incubation: Mix the contents of the wells by shaking at 300-500 rpm for 5 minutes, then incubate at room temperature for 1-2 hours.[13]

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

Data Presentation and Interpretation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Tabulated IC50/EC50 Values

The half-maximal inhibitory concentration (IC50) for the MTT and LDH assays, and the half-maximal effective concentration (EC50) for the caspase-3/7 assay should be calculated from the dose-response curves.

Table 1: Comparative Cytotoxicity (IC50/EC50 in µM) after 48h Treatment

CompoundHepG2 (MTT)HCT-116 (MTT)MCF-7 (MTT)HEK293 (MTT)HepG2 (LDH)HCT-116 (LDH)MCF-7 (LDH)HEK293 (LDH)HepG2 (Caspase-3/7)HCT-116 (Caspase-3/7)MCF-7 (Caspase-3/7)HEK293 (Caspase-3/7)
1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acidDataDataDataDataDataDataDataDataDataDataDataData
6-Oxopiperidine-2-carboxylic acidDataDataDataDataDataDataDataDataDataDataDataData
DoxorubicinDataDataDataDataDataDataDataDataDataDataDataData
Selectivity Index

The selectivity index (SI) provides a measure of a compound's preferential toxicity towards cancer cells over normal cells. It is calculated as:

SI = IC50 in normal cells (HEK293) / IC50 in cancer cells

A higher SI value is desirable, indicating greater selectivity.[4]

Table 2: Selectivity Index (SI) based on MTT Assay Data

CompoundSI (vs. HCT-116)SI (vs. MCF-7)SI (vs. HepG2)
1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acidDataDataData
6-Oxopiperidine-2-carboxylic acidDataDataData
DoxorubicinDataDataData

Visualizing Experimental Workflows and Pathways

Diagrams are invaluable for illustrating complex processes.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_data Data Acquisition & Analysis start Seed Cells in 96-well Plates treat Treat with Compounds (24h, 48h, 72h) start->treat mtt MTT Assay (Metabolic Activity) treat->mtt Add MTT Reagent ldh LDH Assay (Membrane Integrity) treat->ldh Collect Supernatant caspase Caspase-3/7 Assay (Apoptosis) treat->caspase Add Caspase-Glo Reagent read_mtt Read Absorbance (570nm) mtt->read_mtt read_ldh Read Absorbance (490nm) ldh->read_ldh read_caspase Read Luminescence caspase->read_caspase analysis Calculate IC50/EC50 & Selectivity Index read_mtt->analysis read_ldh->analysis read_caspase->analysis Apoptosis_Pathway compound 1-(4-Fluorobenzyl)-6- oxopiperidine-2-carboxylic acid pi3k PI3K compound->pi3k Inhibits akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates caspase9 Caspase-9 mtor->caspase9 Inhibits caspase37 Caspase-3/7 caspase9->caspase37 Activates apoptosis Apoptosis caspase37->apoptosis

Caption: Putative mechanism of action via inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This guide provides a robust and scientifically sound framework for the initial cytotoxic evaluation of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid. By employing a multi-assay approach and comparing the results to relevant benchmarks, researchers can generate a comprehensive toxicity profile. This data is crucial for making informed decisions in the drug discovery and development pipeline, ultimately contributing to the identification of safer and more effective therapeutic agents.

References

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]

  • In Vitro Toxicology Assays. TME Scientific. [Link]

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [Link]

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PMC. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. News-Medical. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]

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  • Cell lines as in vitro models for drug screening and toxicity studies. PubMed. [Link]

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  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

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  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences. [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. [Link]

  • Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. PMC. [Link]

  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. International Union of Crystallography. [Link]

  • Cytotoxic Diarylheptanoids from the Twigs of Betula platyphylla var. japonica. KoreaMed Synapse. [Link]

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  • Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2. PubMed. [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. MDPI. [Link]

  • Effects of 1,4-dihydropyridine derivatives on cell injury and mTOR of HepG2 and 3D-QSAR study. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

Safe Handling and Disposal of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid: A Guide for Research Professionals

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid (CAS No. 1030610-75-3).[1] Given...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid (CAS No. 1030610-75-3).[1] Given that this is a research chemical, comprehensive hazard data is not fully available. The following protocols are synthesized from the known hazards of its core structural motifs: the piperidine heterocycle, the carboxylic acid functional group, and the fluorinated aromatic ring.

Hazard Assessment and Profile

1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid is a complex molecule for which no specific Safety Data Sheet (SDS) is publicly available. Therefore, a risk assessment must be based on its constituent parts:

  • Piperidine Core: Piperidine and its derivatives are known to be irritants and can be toxic.[2][3] Hazards often include skin irritation, serious eye irritation, and respiratory irritation upon inhalation.[4][5][6]

  • Carboxylic Acid Group: This functional group typically imparts acidic and irritant properties.[7][8] For carboxylic acid-containing drug candidates, there is a potential for the formation of reactive acyl glucuronide or acyl Coenzyme A (CoA) conjugates in vivo, which can be associated with toxicity.[9]

  • 6-Oxopiperidine Moiety (Lactam): Structurally related compounds like 6-Oxopiperidine-2-carboxylic acid are classified as harmful if swallowed and are known to cause skin, eye, and respiratory irritation.[10][11]

  • Fluorobenzyl Group: The presence of a carbon-fluorine bond introduces high chemical stability.[12] While this often reduces acute toxicity, the environmental persistence of fluorinated organic compounds is a significant concern, necessitating specialized disposal.[12][13]

Based on these analogs, the primary hazards are anticipated to be:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation, especially if handled as a dust.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of exposure. All personnel must be trained on the proper use, removal, and disposal of PPE.[14]

PPE Category Recommended Equipment & Specifications Rationale & Causality
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles are the minimum requirement.[15][16] A full-face shield must be worn over goggles when there is a significant risk of splash or dust generation (e.g., handling >5g, transfers, sonicating).[16]Protects against splashes of solutions and airborne dust particles which can cause serious eye irritation or damage. The face shield provides a secondary barrier for the entire face.[17]
Skin & Body Protection A flame-resistant lab coat is required.[15][16] Nitrile gloves (minimum 4 mil thickness) should be worn for all handling.[17] Inspect gloves for defects before use and change them immediately if contact with the compound is suspected. For prolonged tasks or large quantities, consider double-gloving.The lab coat protects skin and personal clothing from contamination.[17] Nitrile offers good resistance to a wide range of chemicals. Frequent changing prevents permeation and cross-contamination.[18]
Respiratory Protection All handling of the solid compound or its volatile solutions must be performed inside a certified chemical fume hood. If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is required.[14][17]The primary engineering control to prevent inhalation of dust or vapors, which may cause respiratory irritation.[18][19] Respirators are a secondary line of defense for non-routine operations or emergencies.

Operational Plan: Step-by-Step Handling Guide

Adherence to a strict operational workflow is critical for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Verify Fume Hood: Ensure the chemical fume hood has been certified within the last year. Check the airflow monitor before starting work.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware), solvents, and waste containers before bringing the compound into the hood.

  • Prepare Spill Kit: Ensure a spill kit containing absorbent material, appropriate neutralizing agents (sodium bicarbonate for acids), and a sealed container for waste is immediately accessible.

  • Don PPE: Put on all required PPE as detailed in the table above before entering the handling area.

Step 2: Handling the Compound (in a Fume Hood)

  • Weighing: If possible, weigh the compound directly into the reaction vessel. If using a weigh boat, perform the transfer slowly and carefully to minimize dust generation. Use anti-static weigh boats or an ionizer to prevent electrostatic dispersal of the powder.

  • Dissolving: Add solvent to the solid slowly to avoid splashing. If sonication is required, ensure the vessel is capped or covered.

  • Reaction & Work-up: Keep all vessels containing the compound within the fume hood. All transfers and manipulations should occur at least 6 inches inside the sash.

Step 3: Post-Handling Decontamination

  • Clean Equipment: Decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the compound. A typical procedure involves rinsing with a suitable organic solvent (e.g., ethanol or acetone), followed by washing with soap and water. All solvent rinsates are to be collected as hazardous waste.

  • Clean Workspace: Wipe down the interior surfaces of the fume hood with a cloth dampened with 70% ethanol or another appropriate solvent. Dispose of the wipe as contaminated solid waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, then the lab coat. Wash hands thoroughly with soap and water immediately after removing all PPE.[19]

Logistical Plan: Waste Management and Disposal

The fluorinated nature of this compound requires a dedicated and rigorous disposal plan. Fluorinated organic compounds are often persistent in the environment and can be difficult to break down.[12][20]

Step 1: Waste Segregation

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels, silica gel) must be placed in a clearly labeled, sealed hazardous waste container designated for "Fluorinated Organic Solid Waste."

  • Liquid Waste: All solutions and solvent rinsates containing the compound must be collected in a separate, clearly labeled hazardous waste container for "Fluorinated Organic Liquid Waste." Do not mix with other halogenated or non-halogenated waste streams unless permitted by your institution's environmental health and safety (EHS) office.

Step 2: Disposal Method

  • High-Temperature Incineration: This is the recommended and most effective method for the disposal of fluorinated organic compounds.[21] The high temperatures (often >1000 °C) are necessary to break the highly stable carbon-fluorine bonds, preventing the release of persistent chemicals into the environment.[12][22]

  • Engage a Licensed Contractor: Disposal must be handled by a licensed hazardous waste disposal company with proven experience in incinerating fluorinated or halogenated waste.[21]

Step 3: Documentation

  • Maintain meticulous records of all waste generated, including the chemical name, quantity, and date. This documentation is essential for regulatory compliance and will be required by the disposal contractor.[21]

Emergency Response Plan

Immediate and correct action is vital in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[23][24] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[19][23] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[4]

  • Inhalation: Move the affected person to fresh air immediately.[19][23] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[23] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

  • Small Spill (<5g in a Fume Hood):

    • Ensure all non-essential personnel evacuate the area.

    • Wearing full PPE, cover the spill with a dry absorbent material (e.g., vermiculite or sand).

    • Gently sweep the absorbed material into a designated container for fluorinated solid waste.

    • Decontaminate the area as described in the operational plan.

  • Large Spill (>5g or outside a Fume Hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Visual Workflow: Safe Handling & Disposal

The following diagram outlines the critical decision points and procedural flow for safely managing 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid from receipt to disposal.

start_node start_node process_node process_node decision_node decision_node waste_node waste_node end_node end_node A Start: Receive Compound B Review SDS (if available) & Conduct Risk Assessment Based on Structural Analogs A->B C Assemble All Equipment, Spill Kit & Waste Containers B->C D Don Full PPE: Goggles, Face Shield, Lab Coat, Nitrile Gloves C->D E Work Exclusively in a Certified Chemical Fume Hood D->E F Weigh, Transfer & Handle Compound with Care E->F G Spill or Exposure? F->G H Follow Emergency Response Plan G->H Yes I Decontaminate Workspace & Equipment Post-Handling G->I No M Store Waste in Labeled, Sealed Containers H->M J Segregate Waste I->J O Doff PPE & Wash Hands I->O K Fluorinated Solid Waste: Gloves, Wipes, etc. J->K L Fluorinated Liquid Waste: Solvents, Rinsates J->L K->M L->M N Arrange for Disposal via Licensed Contractor for High-Temp Incineration M->N

Caption: Safe Handling & Disposal Workflow.

References

  • AM-1627 - Safety Data Sheet. (2023, July 14). Combi-Blocks, Inc.
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  • SAFETY DATA SHEET - (R)-Piperidine-2-carboxylic acid. (2025, December 19). Fisher Scientific.
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  • SAFETY DATA SHEET - 2-Fluorobenzylamine. (2025, November 6). Sigma-Aldrich.
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  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety.
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  • SAFETY DATA SHEET - 1-(6-Chloro-2-pyridyl)-4-aminopiperidine hydrochloride. (2025, September 22). MilliporeSigma.
  • HAZARD SUMMARY - PIPERIDINE. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet - 1-(4-(Tert-butyl)benzoyl)piperidine-4-carboxylic acid. (2024, March 18). ChemScene.
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  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. (2015, December 21). PubMed, National Center for Biotechnology Information.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid
Reactant of Route 2
1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid
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